Oleic anhydride
Description
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067031 | |
| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24909-72-6 | |
| Record name | Oleic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24909-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024909726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical and physical properties of oleic anhydride?
An In-depth Technical Guide to the Chemical and Physical Properties of Oleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The information is presented to support research, development, and application of this compound in various scientific fields, including drug development.
Chemical Identity
-
IUPAC Name: [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate[1]
-
Synonyms: cis-9-Octadecenoic anhydride, Oleoyl anhydride[2][3]
-
Molecular Formula: C₃₆H₆₆O₃
-
Molecular Weight: 546.9 g/mol
Physical Properties
This compound is a colorless to light yellow liquid or solid, with its physical state being dependent on the ambient temperature. It possesses a characteristic fatty odor.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid or solid | |
| Molecular Weight | 546.91 g/mol | |
| Density | 0.88 g/mL | |
| Melting Point | 22-24 °C (literature) | |
| Boiling Point | 200-215 °C at 11 mmHg (literature) | |
| Flash Point | >109 °C (>230 °F) | |
| Solubility | Soluble in ethanol (≥100 mg/mL), DMF (miscible), and DMSO (miscible). Limited solubility in water. |
Chemical Properties and Reactivity
As a carboxylic acid anhydride, this compound is a reactive acylating agent and participates in nucleophilic acyl substitution reactions.
Hydrolysis
This compound hydrolyzes in the presence of water to yield two molecules of oleic acid. This reaction can be autocatalytic, where the product, oleic acid, catalyzes the hydrolysis. The rate of hydrolysis can be influenced by the surrounding environment.
Reactions with Alcohols and Amines
This compound reacts with alcohols to form oleic esters and with amines to form oleic amides. These reactions are fundamental in the synthesis of various oleic acid derivatives.
Stability
This compound is stable for at least two years when stored properly. For long-term storage, it is recommended to keep it at -20°C or -80°C, sealed and away from moisture.
Experimental Protocols
Synthesis of this compound via Dehydration of Oleic Acid with Dicyclohexylcarbodiimide (DCC)
A common laboratory-scale method for preparing this compound involves the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC). This method is reported to produce high yields, ranging from 87% to 94%.
Materials:
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous aprotic solvent (e.g., carbon tetrachloride)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve two molar equivalents of oleic acid in an anhydrous aprotic solvent in a reaction vessel.
-
Add one molar equivalent of dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the by-product, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by crystallization if necessary.
Caption: Synthesis of this compound from Oleic Acid using DCC.
Signaling Pathways and Logical Relationships
Hydrolysis of this compound
The hydrolysis of this compound is a fundamental reaction that can be visualized as a simple workflow.
Caption: Hydrolysis of this compound to Oleic Acid.
Applications in Research and Development
This compound serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various oleic acid derivatives, including esters and amides, which have applications in materials science and as biochemical probes. Furthermore, it has been used in the synthesis of complex lipids such as phospholipids and triglycerides. Its ability to inhibit sphingosine-induced phosphorylation of p32 in Jurkat T cells suggests its potential as a tool in cell signaling research.
References
Oleic Anhydride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of oleic anhydride, a reactive lipid derivative of oleic acid. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its relevance in biological systems.
Chemical Identity and Synonyms
This compound is systematically named [(Z)-octadec-9-enoyl] (Z)-octadec-9-enoate according to IUPAC nomenclature.[1] This name precisely describes its structure, formed from the dehydration of two oleic acid molecules.
Due to its widespread use in various research and industrial applications, this compound is also known by a variety of synonyms. These include:
-
Oleic acid anhydride[2]
-
cis-9-Octadecenoic Anhydride[3]
-
(9Z)-9-Octadecenoic acid anhydride
-
9-Octadecenoic acid (9Z)-, 1,1'-anhydride
-
Dithis compound
-
Bisthis compound
-
Bis(oleic acid) anhydride
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its handling, application, and the design of experimental protocols. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C36H66O3 | |
| Molecular Weight | 546.91 g/mol | |
| CAS Number | 24909-72-6 | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 22-24 °C | |
| Boiling Point | 200-215 °C at 11 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO. Limited solubility in water. |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches, followed by a general purification procedure.
Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling
This method provides high yields of this compound under mild, room temperature conditions.
Materials:
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Carbon tetrachloride (or a less toxic non-polar solvent)
Procedure:
-
Dissolve oleic acid in carbon tetrachloride.
-
Add a stoichiometric amount of DCC to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the byproduct, dicyclohexylurea (DCU).
-
Upon completion, the precipitated DCU is removed by filtration.
-
The filtrate, containing the this compound, is then subjected to purification.
Synthesis using Acetic Anhydride
This protocol involves the reaction of oleic acid with a dehydrating agent, followed by conversion to the symmetrical anhydride.
Materials:
-
Oleic acid
-
Acetic anhydride
-
Nitrogen gas
Procedure:
-
Heat oleic acid to 115°C in a reaction vessel with agitation and a nitrogen sparge.
-
Add an equimolar amount of acetic anhydride to the heated oleic acid.
-
Maintain the reaction at this temperature to facilitate the dehydration and formation of mixed and symmetrical anhydrides.
-
Continuously remove the acetic acid byproduct under vacuum to drive the equilibrium towards the formation of the symmetrical this compound.
-
The resulting crude product is then purified.
Purification by Short Path Evaporation
This technique is effective for purifying this compound from non-volatile impurities and unreacted starting materials.
Procedure:
-
The crude this compound is loaded into a short path evaporator.
-
The system is operated under high vacuum (e.g., 10-20 microns) and elevated temperature (e.g., 170-180°C).
-
The more volatile components are distilled and collected, leaving behind the purified this compound. The internal condenser temperature should be maintained at a temperature that allows for the condensation of the distillate (e.g., 30°C).
Workflow for Synthesis and Purification of this compound
The following diagram illustrates a generalized workflow for the synthesis of this compound using a dehydrating agent, followed by purification.
Biological Relevance and Applications
This compound serves as a versatile reagent in organic synthesis and has applications in drug development. It is utilized in the synthesis of various lipids, including phospholipids and triglycerides. Furthermore, the anhydride linkage can be employed to create prodrugs of carboxylic acid-containing drugs, potentially extending their duration of action and modifying their physicochemical properties.
While direct signaling pathways involving this compound are not well-documented, the precursor, oleic acid, has been shown to influence cellular signaling. For instance, oleic acid can impair hepatic insulin signaling by modulating the STAT3-C/EBPα-SOCS3 pathway. Additionally, in plants, an oleic acid-mediated pathway is involved in inducing constitutive defense signaling, enhancing resistance to pathogens. The following diagram depicts the oleic acid-impaired insulin signaling pathway.
This technical guide provides a foundational understanding of this compound for professionals engaged in chemical and pharmaceutical research. The detailed protocols and compiled data aim to facilitate its effective use in the laboratory.
References
- 1. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Oleic Anhydride for Researchers and Drug Development Professionals
Centralia, WA – November 26, 2025 – Oleic anhydride, a fatty acid anhydride derived from oleic acid, is a versatile reagent in biochemical research and a precursor in the synthesis of complex lipids. This technical guide provides an in-depth overview of its chemical properties, applications in experimental protocols, and its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is chemically defined as the anhydride of oleic acid. Its fundamental properties are summarized below, providing a quick reference for laboratory use.
| Property | Value | Citation(s) |
| CAS Number | 24909-72-6 | [1][2][3] |
| Molecular Formula | C₃₆H₆₆O₃ | [1][2] |
| Molecular Weight | 546.9 g/mol | |
| Synonyms | cis-9-Octadecenoic anhydride, Oleoyl anhydride | |
| Purity | ≥95% (GC) | |
| Appearance | A solution in ethanol | |
| Solubility | DMF: miscible, DMSO: miscible, Ethanol: 100 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml |
Applications in Synthesis and Cellular Assays
This compound serves as a key reagent in the synthesis of phospholipids and has been identified as an inhibitor of specific cellular phosphorylation events.
Synthesis of Phosphatidylcholines
This compound is utilized in the acylation of sn-glycero-3-phosphocholine to produce phosphatidylcholines, a class of phospholipids that are major components of biological membranes.
Experimental Protocol: Acylation of sn-glycero-3-phosphocholine
This protocol is adapted from the method described by Patel, K.M., Morrisett, J.D., and Sparrow, J.T. (1979).
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
This compound
-
4-pyrrolidinopyridine (catalyst)
-
Benzene (solvent)
-
Dimethylsulfoxide (DMSO) (solvent)
-
Chloroform
-
Methanol
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve sn-glycero-3-phosphocholine in a 1:1 mixture of benzene-dimethylsulfoxide (DMSO).
-
Add 2 molar equivalents of this compound for each mole of hydroxyl group on the GPC.
-
Add 4-pyrrolidinopyridine to catalyze the reaction.
-
Maintain the reaction mixture at 40-42°C in an oil bath for 2-5 hours with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the resulting phosphatidylcholine. A Waters Prep LC/500 with a radially compressed silica gel column can be used.
-
Elute the column with a solvent mixture of chloroform-methanol-water (60:30:4). At a flow rate of 200 ml/min, the phospholipid typically elutes within 10-15 minutes.
Inhibition of Protein Phosphorylation in Jurkat T cells
This compound has been shown to inhibit the sphingosine-induced phosphorylation of a 32 kDa protein (p32) in Jurkat T cells at concentrations ranging from 30 to 100 μM. This suggests a role for this compound in modulating cellular signaling cascades.
Experimental Protocol: Inhibition of p32 Phosphorylation
This generalized protocol outlines the steps to investigate the inhibitory effect of this compound on protein phosphorylation in a cell-based assay.
Materials:
-
Jurkat T cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sphingosine
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody specific for the phosphorylated form of the target protein (p-p32)
-
Primary antibody for the total form of the target protein (total p32)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat T cells in complete medium to the desired density.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 30, 50, 100 μM) for a specified duration.
-
Stimulate the cells with sphingosine to induce phosphorylation of p32.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of p32.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Role in Cellular Signaling Pathways
The inhibitory effect of this compound on sphingosine-induced phosphorylation suggests its interaction with the sphingolipid signaling pathway. Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling lipid that regulates numerous cellular processes. By inhibiting this phosphorylation, this compound may disrupt the balance of the "sphingolipid rheostat," which governs cell fate decisions like proliferation and apoptosis.
While direct studies on this compound's impact on downstream pathways are limited, research on its constituent, oleic acid, provides valuable insights. Oleic acid has been shown to influence several key signaling cascades:
-
ERK Pathway: Oleic acid can induce the activation of the ERK1/2 pathway, which is involved in lung injury models.
-
PI3K/Akt Pathway: Oleic acid can regulate genes related to the PI3K signaling pathway, which is crucial for insulin signaling and cell survival.
-
STAT3 Signaling: Oleic acid has been demonstrated to enhance the phosphorylation of STAT3, a transcription factor involved in inflammation and cell proliferation, thereby impairing insulin signaling.
Given that this compound is composed of two oleic acid molecules, it is plausible that it or its metabolic byproducts could modulate these pathways.
This technical guide provides a foundational understanding of this compound for its application in research and development. Its well-defined chemical properties, coupled with its utility in lipid synthesis and its potential to modulate key cellular signaling pathways, make it a valuable tool for scientific investigation. Further research into the specific molecular interactions of this compound will undoubtedly uncover new applications in the fields of biochemistry and pharmacology.
References
- 1. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moscow.sci-hub.se [moscow.sci-hub.se]
- 3. Oleic acid induces lung injury in mice through activation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Oleic Anhydride from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental methods for synthesizing oleic anhydride from oleic acid. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to facilitate a thorough understanding of the core synthesis principles.
Introduction
This compound, the symmetrical anhydride of oleic acid, is a valuable reagent and intermediate in organic synthesis. Its long, unsaturated alkyl chains impart unique solubility and reactivity characteristics, making it a key component in the synthesis of various oleochemicals, including esters, amides, and specialized polymers. This guide focuses on the practical aspects of its preparation from oleic acid, providing a comparative analysis of common synthetic routes.
Synthetic Methodologies
Several methods have been established for the synthesis of this compound from oleic acid, primarily centered around the dehydration of the parent carboxylic acid. The most prevalent and reliable laboratory-scale method involves the use of a carbodiimide coupling agent. Alternative methods employing other dehydrating agents such as acetic anhydride and trifluoroacetic anhydride are also discussed.
Dehydration using Dicyclohexylcarbodiimide (DCC)
The reaction of oleic acid with dicyclohexylcarbodiimide (DCC) is a widely adopted method for the preparation of this compound due to its high efficiency and mild reaction conditions. This method consistently produces high yields of the desired product.[1]
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve oleic acid (2.0 equivalents) in anhydrous carbon tetrachloride.
-
Reagent Addition: To this solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous carbon tetrachloride dropwise at room temperature with continuous stirring.
-
Reaction: The reaction mixture is stirred at room temperature. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed. The reaction is typically complete within 40 minutes to 5 hours.
-
Work-up and Purification:
-
Upon completion, the precipitated DCU is removed by filtration.
-
The filtrate, containing the this compound, is collected.
-
The solvent is removed from the filtrate under reduced pressure.
-
For higher purity, the resulting crude this compound can be recrystallized from acetone.
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Oleic Acid:DCC) | 2:1 | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 40 minutes - 5 hours | [1] |
| Yield | 87-94% |
Reaction Pathway:
Dehydration using Acetic Anhydride
The use of acetic anhydride as a dehydrating agent offers an alternative route to this compound. This method involves heating oleic acid with acetic anhydride, followed by purification to remove the acetic acid byproduct and any unreacted starting materials. However, studies have shown that a simple 1:1 molar reaction at equilibrium may only yield a small percentage of this compound, with the predominant product being a mixed acetic-oleic anhydride. To drive the reaction towards the formation of the symmetrical this compound, continuous removal of the acetic acid byproduct is necessary.
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped for distillation, heat oleic acid (1.0 equivalent) to approximately 115°C with agitation under an inert atmosphere (e.g., nitrogen sparge).
-
Reagent Addition: Add an equimolar amount of acetic anhydride (1.0 equivalent) to the heated oleic acid.
-
Reaction and Distillation: The reaction mixture is heated, and the acetic acid byproduct is continuously removed by distillation, potentially under reduced pressure, to shift the equilibrium towards the desired product.
-
Purification: The crude this compound is purified by vacuum distillation to separate it from unreacted starting materials and any remaining byproducts.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Oleic Acid:Acetic Anhydride) | 1:1 (initial) | |
| Temperature | ~115°C | |
| Purification | Vacuum Distillation | |
| Yield | Low at equilibrium (5% at 1:1 ratio); higher yields require continuous removal of acetic acid. |
Reaction Pathway:
Dehydration using Trifluoroacetic Anhydride (TFAA)
General Reaction Principle:
The reaction of oleic acid with TFAA is expected to be rapid and exothermic, forming the mixed anhydride and trifluoroacetic acid. To obtain this compound, a subsequent reaction of the mixed anhydride with another molecule of oleic acid would be required, with the concurrent removal of trifluoroacetic acid.
Quantitative Data:
Specific yield and optimized reaction conditions for the synthesis of this compound using TFAA are not well-documented in publicly available literature.
Reaction Pathway:
Characterization of this compound
The successful synthesis of this compound can be confirmed through various spectroscopic techniques.
Spectroscopic Data:
| Technique | Key Features |
| FTIR | Characteristic anhydride C=O stretching bands appear at approximately 1815 cm⁻¹ and 1750 cm⁻¹. |
| ¹H NMR | The protons alpha to the carbonyl groups are expected to show a chemical shift around 2.2-2.5 ppm. The olefinic protons of the oleic acid chain typically appear around 5.3 ppm. |
| ¹³C NMR | The carbonyl carbons of the anhydride group are typically observed in the range of 160-180 ppm. |
Conclusion
This guide has detailed the primary methods for the synthesis of this compound from oleic acid. The use of dicyclohexylcarbodiimide (DCC) stands out as the most efficient and well-documented method for laboratory-scale preparation, consistently providing high yields under mild conditions. While acetic anhydride and trifluoroacetic anhydride present alternative routes, their practical application for isolating pure this compound in high yields requires further optimization, particularly concerning the removal of byproducts to drive the reaction equilibrium. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound.
References
Hydrolysis of oleic anhydride in aqueous media.
An in-depth technical guide on the hydrolysis of oleic anhydride in aqueous media for researchers, scientists, and drug development professionals.
Introduction
This compound, the anhydride of the monounsaturated omega-9 fatty acid oleic acid, is a lipophilic molecule of significant interest in the field of drug development. Its utility often lies in its application as a prodrug linker, where it can be attached to a parent drug molecule to improve its pharmacokinetic properties, such as solubility and membrane permeability.[1][2] The efficacy of such a system is critically dependent on the rate and extent of hydrolysis of the anhydride bond in an aqueous environment to release the active drug and two molecules of oleic acid.
This guide provides a comprehensive overview of the hydrolysis of this compound in aqueous media, including the reaction mechanism, kinetic considerations, and detailed experimental protocols for its study. A thorough understanding of these principles is essential for the rational design of this compound-based drug delivery systems with controlled release profiles.
Mechanism of this compound Hydrolysis
The hydrolysis of a carboxylic anhydride, such as this compound, is a classic example of nucleophilic acyl substitution.[3] In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, which is subsequently protonated to yield a second carboxylic acid molecule.[4] The overall reaction converts one molecule of this compound into two molecules of oleic acid.
The reaction can proceed without a catalyst, but it can be catalyzed by either acid or base.[5] In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In basic conditions, the nucleophile is the more reactive hydroxide ion, and the reaction proceeds through a similar tetrahedral intermediate.
Kinetics of Hydrolysis
The rate of hydrolysis of anhydrides is influenced by several factors, including pH, temperature, and the presence of catalysts. While specific kinetic data for this compound is not extensively reported in the literature, the principles governing the hydrolysis of other anhydrides, such as acetic and propionic anhydride, provide a strong basis for understanding its behavior.
The hydrolysis of anhydrides is often a rapid process in the presence of water. The reaction can exhibit autocatalytic behavior, as the carboxylic acid product can catalyze the reaction. This is particularly relevant in unbuffered aqueous media.
Table 1: Factors Influencing the Rate of Anhydride Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases at both acidic and basic pH. | Acid catalysis protonates the carbonyl, increasing its electrophilicity. Base catalysis involves the more nucleophilic hydroxide ion. |
| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed at a faster rate, consistent with Arrhenius kinetics. |
| Solvent Polarity | Generally faster in more polar solvents. | Polar solvents can better stabilize the charged transition state of the reaction. |
| Steric Hindrance | Slower for bulkier anhydrides. | Bulky groups around the carbonyl carbon can hinder the approach of the nucleophile (water). |
| Autocatalysis | The reaction rate can increase over time in unbuffered solutions. | The carboxylic acid product can act as an acid catalyst for the hydrolysis of the remaining anhydride. |
Experimental Protocols for Studying Hydrolysis
Monitoring the hydrolysis of this compound requires analytical techniques capable of measuring the disappearance of the anhydride or the appearance of the oleic acid product over time.
In-situ Monitoring by Spectroscopy
In-situ techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for real-time reaction monitoring as they do not require sample withdrawal.
Experimental Protocol: In-situ FTIR Monitoring
-
System Setup: A reaction vessel equipped with an in-situ FTIR probe and a temperature controller is used.
-
Background Spectrum: A background spectrum of the reaction medium (e.g., aqueous buffer) is collected.
-
Reaction Initiation: A known concentration of this compound is introduced into the aqueous medium at a controlled temperature.
-
Data Acquisition: FTIR spectra are recorded at regular intervals. The disappearance of the characteristic anhydride C=O stretching bands (typically around 1820 and 1750 cm⁻¹) and the appearance of the carboxylic acid C=O band (around 1710 cm⁻¹) are monitored.
-
Data Analysis: The concentration of this compound and oleic acid over time is determined from the absorbance values using a pre-established calibration curve. This data is then used to determine the reaction kinetics.
Quantification of Oleic Acid by Chromatography
Chromatographic methods, such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), are highly sensitive and specific for quantifying oleic acid. These are typically offline methods requiring sample quenching.
Experimental Protocol: GC-FID Analysis
-
Reaction Setup: The hydrolysis reaction is carried out in a temperature-controlled vessel.
-
Sampling: At predetermined time points, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction (e.g., by rapid cooling and extraction into a non-polar solvent).
-
Sample Preparation: The oleic acid in the sample may require derivatization (e.g., to its methyl ester) to improve its volatility for GC analysis, although derivatization-free methods also exist.
-
GC-FID Analysis: The prepared sample is injected into a GC-FID system. A suitable column, such as a DB-FFAP capillary column, is used to separate the components.
-
Quantification: The concentration of oleic acid is determined by comparing the peak area to a calibration curve prepared with oleic acid standards.
-
Kinetic Analysis: The concentration of oleic acid at different time points is used to calculate the rate of the hydrolysis reaction.
Table 2: Comparison of Analytical Techniques for Monitoring Hydrolysis
| Technique | Principle | Advantages | Disadvantages |
| FTIR Spectroscopy | Vibrational spectroscopy | Real-time, in-situ monitoring; no sample preparation needed. | Lower sensitivity compared to chromatography; potential for peak overlap. |
| NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information; can monitor multiple species simultaneously. | Lower sensitivity; requires deuterated solvents in some cases; expensive equipment. |
| GC-FID | Gas chromatography | High sensitivity and specificity; well-established for fatty acid analysis. | Requires sample quenching and often derivatization; offline analysis. |
| HPLC | Liquid chromatography | Versatile; can be used for non-volatile compounds without derivatization. | Can have lower resolution for fatty acids compared to GC; requires sample quenching. |
Applications in Drug Development
The hydrolyzable nature of the anhydride bond makes it an attractive linker for creating prodrugs. A lipophilic drug can be conjugated to another molecule (or dimerized) via an anhydride linkage. This can enhance the drug's solubility in lipid-based formulations. Upon administration, the anhydride bond is designed to hydrolyze at a controlled rate in the aqueous environment of the body, releasing the active drug.
The rate of hydrolysis is a critical design parameter. A linker that hydrolyzes too quickly may release the drug prematurely, while one that hydrolyzes too slowly may not achieve therapeutic concentrations. By understanding the factors that control the hydrolysis of this compound, drug development professionals can better design prodrugs with optimal release kinetics for a desired therapeutic effect.
Conclusion
The hydrolysis of this compound is a fundamental reaction with significant implications for its use in advanced drug delivery systems. The reaction proceeds via nucleophilic acyl substitution to yield two molecules of oleic acid. The rate of this conversion is highly dependent on environmental conditions such as pH and temperature. A quantitative understanding of these kinetics is paramount for designing prodrugs with predictable and controlled release profiles. The experimental protocols outlined in this guide, utilizing both spectroscopic and chromatographic techniques, provide a robust framework for researchers to characterize the hydrolysis of this compound and to advance the development of innovative therapeutics. Further research to establish specific rate constants for this compound under various physiological conditions would be highly valuable to the field.
References
- 1. Design, preparation and characterization of pH-responsive prodrug micelles with hydrolyzable anhydride linkages for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8980242B2 - Aliphatic prodrug linker - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
In-Depth Technical Guide to the Solubility of Oleic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleic anhydride, the anhydride of the monounsaturated omega-9 fatty acid oleic acid, is a lipophilic molecule with significant applications in chemical synthesis, drug delivery, and materials science. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound and its saturated analogs—stearic, palmitic, and lauric anhydrides—in a range of common organic solvents. Due to the limited availability of quantitative data for this compound, this guide leverages data from its saturated counterparts to provide a broader understanding of solubility trends. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, alongside a logical workflow diagram to guide researchers in their experimental design.
Introduction
This compound ((C₁₈H₃₃O)₂O) is a fatty acid anhydride characterized by its long, unsaturated alkyl chains. This structure imparts a predominantly nonpolar character, making it readily soluble in many organic solvents while having limited solubility in water. Understanding its solubility profile is critical for its use as a reagent in organic synthesis, for example, in the production of esters and amides, and in the formulation of lipid-based drug delivery systems.
This guide aims to consolidate the available solubility data for this compound and related long-chain fatty acid anhydrides. By examining the solubility of stearic, palmitic, and lauric anhydrides, we can infer the likely behavior of this compound in various solvent classes, from nonpolar alkanes to polar aprotic and protic solvents.
Solubility Data
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, some qualitative and semi-quantitative data, combined with data for its saturated analogs, provide valuable insights. The following tables summarize the available information.
Table 1: Solubility of this compound
| Solvent | Type | Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible | - |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Miscible | - |
| Ethanol | Polar Protic | 100 mg/mL | - |
| Ethanol:PBS (pH 7.2) (1:1) | Aqueous/Organic | 0.5 mg/mL | Demonstrates significantly lower solubility in aqueous mixtures. |
Table 2: Solubility of Saturated Fatty Acid Anhydrides (Stearic, Palmitic, and Lauric Anhydride)
| Anhydride | Solvent | Type | Solubility |
| Stearic Anhydride | Ethanol | Polar Protic | Soluble |
| Chloroform | Halogenated | Soluble | |
| Palmitic Anhydride | Chloroform | Halogenated | Soluble |
| Benzene | Aromatic Hydrocarbon | Soluble | |
| Toluene | Aromatic Hydrocarbon | "Almost transparency" indicating good solubility.[1] | |
| Lauric Anhydride | Organic Solvents | - | Generally soluble. |
Note: The term "soluble" in these contexts is qualitative and indicates that the anhydride dissolves to a practically useful extent, but does not provide a specific concentration. The solubility of these long-chain anhydrides is expected to be high in nonpolar and moderately polar aprotic solvents due to the "like dissolves like" principle, where the long hydrocarbon chains are readily solvated. Solubility in polar protic solvents like lower alcohols is present but may be limited by the energy required to disrupt the hydrogen bonding network of the solvent.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.
3.1. Materials
-
This compound (or other anhydride of interest)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled environment (e.g., incubator)
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Apparatus for quantitative analysis (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of the anhydride to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial. This step removes any remaining microscopic particles.
-
Quantification: Accurately determine the concentration of the anhydride in the filtered solution using a pre-validated analytical method.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 g, or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Conclusion
While specific quantitative solubility data for this compound remains sparse, a clear qualitative and semi-quantitative picture emerges from the available information and data from its saturated analogs. This compound is highly soluble in polar aprotic solvents and shows good solubility in polar protic solvents like ethanol. Its solubility is expected to be high in a wide range of nonpolar and moderately polar organic solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology. This information is crucial for researchers and professionals in optimizing synthetic procedures, developing effective purification strategies, and designing novel formulations involving this compound. Further research into the quantitative solubility of this compound in a broader array of solvents would be a valuable contribution to the scientific community.
References
Spectroscopic data for oleic anhydride (¹H NMR, ¹³C NMR, FT-IR).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for oleic anhydride, a key intermediate in the synthesis of various lipids and other bioactive molecules. This document details the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic characteristics of this compound, including detailed experimental protocols for its synthesis and spectral acquisition.
Synthesis of this compound
A widely used and efficient method for the synthesis of this compound is the dehydration of oleic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction proceeds at room temperature with high yields.[1][2]
Experimental Protocol: Synthesis
Materials:
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (or other anhydrous aprotic solvent such as dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.
-
To this solution, add a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride dropwise with stirring at room temperature.
-
A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours) or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oily product. High yields of 87-94% can be expected with this method.[2]
Spectroscopic Data
The following sections present the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the long aliphatic chains and the vinyl group. The chemical shifts are similar to those of oleic acid, with notable differences in the region of the α-protons to the carbonyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | m | 4H | -CH=CH- (Olefinic protons) |
| ~2.28 | t | 4H | -CH₂-C(O)- (α-protons to carbonyl) |
| ~2.01 | m | 8H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.61 | m | 4H | -CH₂-CH₂-C(O)- (β-protons to carbonyl) |
| ~1.27 | br s | ~40H | -(CH₂)n- (Methylene protons of the aliphatic chain) |
| ~0.88 | t | 6H | -CH₃ (Terminal methyl protons) |
Note: The chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the known spectral data of oleic acid and related fatty acid derivatives.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows a characteristic signal for the carbonyl carbon of the anhydride group, along with signals for the olefinic and aliphatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -C(O)O(O)C- (Carbonyl carbon) |
| ~130 | -CH=CH- (Olefinic carbons) |
| ~34 | -CH₂-C(O)- (α-carbon to carbonyl) |
| ~32 | -(CH₂)n- (Aliphatic methylene carbons) |
| ~29 | -(CH₂)n- (Aliphatic methylene carbons) |
| ~27 | -CH₂-CH= (Allylic carbon) |
| ~25 | -CH₂-CH₂-C(O)- (β-carbon to carbonyl) |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ (Terminal methyl carbon) |
Note: The chemical shifts are approximate and based on typical values for fatty acid anhydrides and related long-chain aliphatic compounds.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is distinguished by the presence of two strong carbonyl stretching bands, which is characteristic of an anhydride functional group.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch (Olefinic) |
| ~2925 | Strong | C-H asymmetric stretch (Aliphatic CH₂) |
| ~2855 | Strong | C-H symmetric stretch (Aliphatic CH₂) |
| ~1815 | Strong | C=O symmetric stretch (Anhydride) |
| ~1750 | Strong | C=O asymmetric stretch (Anhydride) |
| ~1465 | Medium | C-H bend (CH₂) |
| ~1170 | Medium | C-O stretch |
| ~910 | Medium | C-O stretch |
| ~722 | Weak | -(CH₂)n- rock |
Note: The peak positions are approximate. Non-cyclic unsaturated anhydrides typically exhibit two carbonyl stretching bands around 1820-1810 cm⁻¹ and 1750-1740 cm⁻¹. The spectrum of oleic acid would show a broad O-H stretch from ~3300-2500 cm⁻¹ and a single C=O stretch around 1710 cm⁻¹, which are absent in the anhydride spectrum.
Experimental Protocols: Spectroscopy
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
FT-IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr) for neat liquid analysis.
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound directly onto the ATR crystal or between two salt plates to form a thin film.
-
Ensure good contact between the sample and the ATR crystal if using that method.
Acquisition Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to sample analysis.
Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the Core Chemical Reactions of Oleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving oleic anhydride, a significant intermediate in organic synthesis and a building block in various scientific fields. This document details the synthesis and primary reactions of this compound, including hydrolysis, esterification, and amidation, supported by experimental protocols, quantitative data, and reaction diagrams.
Introduction to this compound
This compound, also known as (Z)-octadec-9-enoic anhydride, is a carboxylic anhydride derived from oleic acid, a monounsaturated omega-9 fatty acid.[1] Its structure features two oleoyl groups linked by an oxygen atom, conferring a highly reactive acylating nature. The presence of the long, unsaturated fatty acid chains imparts distinct physical properties, such as solubility in non-polar solvents. These characteristics make this compound a valuable reagent in the synthesis of esters, amides, and other acyl derivatives, with applications in materials science for creating specialized polymers and in life sciences as a biochemical reagent.[1]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the dehydration of oleic acid using a coupling agent, typically dicyclohexylcarbodiimide (DCC).[2][3] This method provides high yields under mild conditions.
Synthesis via Dicyclohexylcarbodiimide (DCC) Coupling
This reaction proceeds by the activation of the carboxylic acid group of oleic acid by DCC, followed by nucleophilic attack by a second molecule of oleic acid to form the anhydride and dicyclohexylurea (DCU) as a byproduct.
Experimental Protocol: Synthesis of this compound with DCC[3]
-
Materials:
-
Oleic acid (2 mmoles)
-
Dicyclohexylcarbodiimide (DCC) (1 mmole)
-
Anhydrous carbon tetrachloride (20 ml)
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure: a. Dissolve 2 mmoles of oleic acid in 15 ml of anhydrous carbon tetrachloride in a clean, dry flask. b. In a separate container, dissolve 1 mmole of DCC in 5 ml of anhydrous carbon tetrachloride. c. Add the DCC solution to the oleic acid solution while stirring at room temperature. d. Allow the reaction mixture to stand at room temperature for 15 hours. A white precipitate of dicyclohexylurea (DCU) will form. e. Collect the DCU precipitate by filtration. f. The filtrate contains the this compound dissolved in carbon tetrachloride. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound. g. The product can be further purified by recrystallization if necessary.
Quantitative Data: Synthesis of this compound
The yield of this compound is highly dependent on the solvent used in the reaction.
| Solvent | Yield of this compound (%) |
| Carbon tetrachloride | 91 |
| Petroleum ether | 87 |
| Benzene | 88 |
| Chloroform | 86 |
| Diethyl ether | 74 |
| Pyridine | 41 |
Table 1: Yield of this compound in various solvents using the DCC method.
Key Chemical Reactions of this compound
This compound is a versatile acylating agent and undergoes several key reactions, including hydrolysis, esterification, and amidation.
Hydrolysis
This compound reacts with water to yield two molecules of oleic acid. This reaction can be slow but is often autocatalytic, where the product, oleic acid, catalyzes the reaction itself.
Experimental Protocol: Hydrolysis of this compound (General Procedure)
-
Materials:
-
This compound
-
Water (or aqueous buffer solution)
-
Analytical method for monitoring the reaction (e.g., titration, HPLC, or FTIR)
-
-
Procedure: a. Disperse a known amount of this compound in an aqueous medium. b. Maintain the mixture at a constant temperature and provide agitation if necessary to ensure mixing. c. At regular intervals, withdraw aliquots of the reaction mixture. d. Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a solvent). e. Analyze the concentration of oleic acid and/or remaining this compound using a suitable analytical technique. The rate of hydrolysis can be determined by plotting the concentration of the product or reactant against time.
Quantitative Data: Hydrolysis of this compound
The hydrolysis of long-chain fatty acid anhydrides can be described by first-order kinetics. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts or micelles. For ethyl oleate succinic anhydride, a related compound, the hydrolysis rate constant at pH 7 was found to be 0.0028 L/(mmol·h).
Esterification
This compound reacts with alcohols in a process called alcoholysis to produce an oleic acid ester and one molecule of oleic acid as a byproduct. This reaction is a common method for synthesizing oleate esters. The reaction can be catalyzed by acids or bases, or proceed under neutral conditions, often with gentle heating.
Experimental Protocol: Esterification of this compound (General Procedure)
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., concentrated sulfuric acid, 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (optional, e.g., dichloromethane, hexane)
-
Heating and stirring apparatus
-
Extraction and purification equipment
-
-
Procedure: a. Dissolve this compound in an anhydrous solvent (if used) in a reaction flask equipped with a stirrer and a condenser. b. Add the alcohol to the reaction mixture. An excess of the alcohol can be used to drive the reaction to completion. c. If a catalyst is used, add it cautiously to the mixture. d. Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by techniques like TLC or GC. e. After completion, cool the mixture and wash it with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize the acid catalyst and byproduct) and then with water. f. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). g. Remove the solvent under reduced pressure to obtain the crude ester. h. Purify the ester by distillation or column chromatography.
Quantitative Data: Esterification
The yield and rate of esterification are influenced by the type of alcohol, catalyst, temperature, and molar ratio of reactants. For the esterification of free fatty acids (a related reaction), conversions of up to 98% can be achieved with an excess of alcohol and an acid catalyst. When using mixed carboxylic-palmitic anhydrides with Amberlyst-15 as a catalyst, good yields of fatty esters are obtained.
| Alcohol | Catalyst | Conditions | Conversion/Yield | Reference |
| Ethanol | Sulfuric Acid | Reflux, 8h | ~93% (for oleic acid) | |
| Methanol | Sulfuric Acid | 68°C, 30 min | 88% (for oleic acid) | |
| Various | Amberlyst-15 | Reflux in hexane | Good yields (for palmitic anhydride) |
Table 2: Representative conditions and yields for esterification reactions related to fatty acids and their anhydrides.
Amidation
This compound reacts with ammonia, primary amines, or secondary amines to form oleic amide or N-substituted oleic amides, respectively. The reaction also produces a molecule of oleic acid as a byproduct, which can react with excess amine to form an ammonium salt.
Experimental Protocol: Amidation of this compound (General Procedure)
-
Materials:
-
This compound
-
Amine (e.g., ammonia, propylamine)
-
Solvent (optional)
-
Heating and stirring apparatus
-
Purification equipment
-
-
Procedure: a. Dissolve this compound in a suitable solvent in a reaction flask. b. Add the amine to the solution. The reaction is often exothermic. If necessary, cool the reaction mixture. c. Stir the mixture at room temperature or with gentle heating for a specified duration. Monitor the reaction by TLC or another suitable method. d. Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine) and then with water. e. Dry the organic layer and remove the solvent to obtain the crude amide. f. Purify the amide by recrystallization or column chromatography.
Quantitative Data: Amidation
Characterization of this compound and its Products
The formation of this compound and its derivatives can be confirmed using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: this compound exhibits characteristic C=O stretching vibrations for the anhydride group, typically appearing as two bands around 1810-1750 cm⁻¹. The disappearance of the broad O-H stretch of the carboxylic acid is also indicative of anhydride formation. For ester and amide products, the appearance of their respective carbonyl stretching bands at different wavenumbers confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and its products. The chemical shifts of the protons and carbons near the anhydride, ester, or amide functional groups will be distinct from those in the starting oleic acid.
Conclusion
This compound is a key reactive intermediate with a well-established synthetic route and predictable reactivity towards common nucleophiles. Its primary reactions—hydrolysis, esterification, and amidation—provide straightforward pathways to a variety of oleic acid derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound in the development of new materials and pharmaceuticals. Further research into the kinetics and optimization of these reactions will continue to expand the utility of this compound in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Oleic Anhydride using Dicyclohexylcarbodiimide (DCC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive laboratory protocol for the synthesis of oleic anhydride from oleic acid utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method offers high yields under mild, room temperature conditions. Detailed experimental procedures, data presentation in tabular format, safety precautions, and a visual representation of the experimental workflow are included to ensure safe and efficient execution of the synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, often employed in acylation reactions for the introduction of the oleoyl group. Its synthesis is commonly achieved through the dehydration coupling of two molecules of oleic acid. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this transformation. The reaction proceeds at room temperature, with the insoluble dicyclohexylurea (DCU) byproduct being easily removed by filtration, simplifying the purification process.[1][2] The overall reaction is as follows:
2 Oleic Acid + DCC → this compound + DCU
This protocol outlines a reliable method for the synthesis of this compound, achieving high yields.[1][2]
Data Presentation
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47[3] | 13-14 | 360 (decomposes) | 0.895 @ 25°C |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 34-35 | 122-124 @ 6 mmHg | ~1.08 @ 25°C |
| This compound | C₃₆H₆₆O₃ | 546.91 | 22-24 | 200-215 @ 11 mmHg | 0.88 |
| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.34 | 232-233 | Not Applicable | Not Available |
Table 2: Safety Information
| Chemical | Hazard Statements | Precautionary Statements |
| Oleic Acid | Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. |
| Dicyclohexylcarbodiimide (DCC) | Harmful if swallowed. Toxic in contact with skin. May cause an allergic skin reaction. Causes serious eye damage. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
| This compound | Causes skin irritation. Causes serious eye irritation. | Wash hands thoroughly after handling. Wear protective gloves/eye protection. |
| Dicyclohexylurea (DCU) | Harmful if swallowed. Flammable solid. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Ground/bond container and receiving equipment. |
| Carbon Tetrachloride (Solvent) | Fatal if swallowed, in contact with skin or if inhaled. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Harmful to the aquatic environment with long lasting effects. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. |
Experimental Protocols
Materials
-
Oleic Acid (2.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
Anhydrous Carbon Tetrachloride (or other suitable anhydrous aprotic solvent such as acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve oleic acid (2.0 equivalents) in anhydrous carbon tetrachloride.
-
Addition of DCC: While stirring the oleic acid solution at room temperature, add a solution of dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in anhydrous carbon tetrachloride dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-15 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filtration: Filter the reaction mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous carbon tetrachloride to recover any trapped product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride.
-
-
Purification (Optional): The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by crystallization from a suitable solvent or by vacuum distillation.
Experimental Workflow
References
Oleic Anhydride: A Versatile Acylating Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Oleic anhydride, the anhydride of the ubiquitous monounsaturated fatty acid oleic acid, serves as a powerful oleoylating agent in organic synthesis. Its application spans the modification of biomolecules, the synthesis of lipids, and the development of novel materials. The introduction of the long, hydrophobic oleoyl chain can significantly alter the physicochemical properties of molecules, enhancing lipid solubility, promoting self-assembly, and influencing biological activity. This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent for various substrates, including alcohols, amines, and amino acids.
Applications of this compound in Organic Synthesis
This compound is a highly reactive acylating agent, suitable for the esterification of alcohols and the amidation of amines. These reactions typically proceed under mild conditions and can be facilitated by catalysts such as 4-(dimethylamino)pyridine (DMAP) or pyridine. The resulting oleoyl esters and amides are of significant interest in various fields:
-
Drug Development: Acylation with oleic acid can be employed to create prodrugs with enhanced lipid solubility, improving their absorption and bioavailability. The oleoyl group can also be used to target drugs to lipid-rich environments in the body.
-
Lipid Synthesis: this compound is a key reagent in the synthesis of complex lipids, including triglycerides and phospholipids. These synthetic lipids are crucial for studying lipid metabolism, membrane biophysics, and for the creation of lipid-based drug delivery systems like liposomes.
-
Biomolecule Modification: The surface of biomolecules such as peptides and polysaccharides can be modified with oleoyl groups to enhance their interaction with cell membranes or to induce self-assembly into nanoparticles for drug delivery applications.
-
Materials Science: The incorporation of the flexible and hydrophobic oleoyl chain into polymers can be used to tune their physical properties, creating materials with applications ranging from biodegradable plastics to hydrophobic coatings.
General Reaction Mechanism
The acylation of nucleophiles (Nu-H), such as alcohols or amines, with this compound proceeds via a nucleophilic acyl substitution mechanism. In the presence of a catalyst like DMAP, the reaction is significantly accelerated.
Caption: General mechanism for DMAP-catalyzed acylation using this compound.
Experimental Protocols
Protocol 1: O-Acylation of a Sterol - Synthesis of Cholesteryl Oleate
This protocol details the synthesis of cholesteryl oleate, a common lipid found in the body, using this compound for the acylation of cholesterol. This method is adapted from a procedure for the synthesis of isotopically labeled cholesteryl oleate.[1]
Workflow:
Caption: Workflow for the synthesis of cholesteryl oleate.
Materials:
-
Cholesterol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Chloroform
-
Silicic Acid for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous chloroform.
-
To this solution, add this compound (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the chloroform under reduced pressure.
-
Redissolve the crude product in a minimal amount of the chromatography eluent.
-
Purify the product by column chromatography on silicic acid to yield pure cholesteryl oleate.
Quantitative Data:
| Substrate | Acylating Agent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cholesterol | This compound | DMAP | Chloroform | 4-5 | Room Temp | 90 | [1] |
Protocol 2: N-Acylation of an Amino Acid (Proposed)
This protocol describes a proposed method for the N-oleoylation of an amino acid using this compound. While direct protocols are scarce, this procedure is adapted from general methods for the acylation of amino acids and the known reactivity of this compound.[2][3]
Workflow:
Caption: Proposed workflow for the N-oleoylation of an amino acid.
Materials:
-
Amino Acid (e.g., Glycine)
-
This compound
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
1 M HCl
-
Brine
Procedure:
-
Suspend the amino acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add triethylamine (2.2 equivalents) and stir until the amino acid dissolves or a fine suspension is formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), filter off any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Expected Outcome:
This procedure is expected to yield the N-oleoyl amino acid. The reaction conditions, particularly the choice of solvent and base, may need to be optimized for different amino acids.
Protocol 3: O-Acylation of a Polyol - Synthesis of Oleoyl Glycerides (Proposed)
This protocol outlines a proposed method for the synthesis of oleoyl glycerides by the acylation of glycerol with this compound. This is a fundamental reaction in lipid chemistry and can be adapted from general procedures for the esterification of glycerol.
Workflow:
Caption: Proposed workflow for the synthesis of oleoyl glycerides.
Materials:
-
Glycerol
-
This compound
-
Catalyst (e.g., DMAP, pyridine, or a Lewis acid like tin(II) chloride)
-
High-boiling point solvent (optional, for high-temperature reactions)
Procedure:
-
Combine glycerol (1 equivalent) and this compound (1-3 equivalents, depending on the desired degree of acylation) in a round-bottom flask.
-
Add a catalytic amount of DMAP or another suitable catalyst.
-
Heat the reaction mixture with stirring. The reaction temperature can be varied to control the rate and selectivity. For the formation of triglycerides, higher temperatures may be required.
-
Optionally, the reaction can be carried out under vacuum to remove the oleic acid byproduct and drive the reaction to completion.
-
Monitor the reaction progress and the distribution of mono-, di-, and triglycerides using TLC or gas chromatography (GC).
-
Once the desired product distribution is achieved, cool the reaction mixture.
-
The resulting mixture of oleoyl glycerides can be used as is or purified by column chromatography to isolate specific glycerides.
Quantitative Data for Acylation of Alcohols (General):
The following table provides general conditions for the acylation of alcohols with anhydrides, which can be adapted for this compound.
| Substrate Type | Catalyst | Solvent | Temperature | General Observations |
| Primary Alcohols | DMAP/Pyridine | DCM, Chloroform | Room Temp to Reflux | Generally high yields and fast reactions. |
| Secondary Alcohols | DMAP/Pyridine | DCM, Chloroform | Room Temp to Reflux | Slower than primary alcohols, may require heating. |
| Tertiary Alcohols | DMAP | DCM, Chloroform | Reflux | Often requires more forcing conditions and longer reaction times. |
| Phenols | Base (e.g., NaOH) or Acid | Biphasic or Organic | Varies | O-acylation is favored under kinetic control. |
Conclusion
This compound is a valuable and reactive acylating agent for the introduction of the oleoyl group onto a variety of substrates. The protocols and application notes provided here offer a starting point for researchers to explore the use of this reagent in their own synthetic endeavors. The versatility of this compound, coupled with the significant impact of oleoylation on molecular properties, ensures its continued importance in organic synthesis, drug development, and materials science. Further optimization of reaction conditions for specific substrates will undoubtedly expand the utility of this important synthetic tool.
References
Application Notes and Protocols: Oleic Anhydride in the Preparation of Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyanhydrides are a class of biodegradable polymers renowned for their utility in controlled drug delivery systems. Their characteristic anhydride bonds are susceptible to hydrolysis, leading to surface erosion of the polymer matrix and a controlled, predictable release of encapsulated therapeutic agents.[1][2] Fatty acids, such as oleic acid, are attractive building blocks for polyanhydrides due to their biocompatibility, biodegradability, and ability to impart hydrophobicity to the polymer, thereby modulating the degradation and drug release rates.[1][2]
However, oleic acid in its natural form is a monofunctional carboxylic acid and thus can only act as a chain terminator in polymerization reactions.[3] To incorporate oleic acid into the main chain of a polyanhydride, it must first be chemically modified to become a dicarboxylic acid (diacid) monomer. A highly efficient method for this transformation is the thiol-ene "click" reaction, which introduces a second carboxylic acid group to the oleic acid molecule.
These application notes provide detailed protocols for the synthesis of biodegradable polyanhydrides using oleic acid-derived monomers. The protocols cover the synthesis of an oleic acid-terminated poly(sebacic anhydride) and the conceptual framework for synthesizing a polyanhydride from an oleic acid-derived diacid monomer. Characterization techniques and potential applications in drug delivery are also discussed.
Data Presentation
The following tables summarize the typical physicochemical properties of polyanhydrides prepared using oleic acid as a chain terminator. Data for polyanhydrides synthesized from oleic diacid monomers is less prevalent in the literature but is an active area of research.
Table 1: Molecular Weight and Polydispersity Index of Oleic Acid-Terminated Poly(sebacic anhydride)
| Polymer Composition (Sebacic Acid:Oleic Acid, w/w) | Number Average Molecular Weight (Mn, Da) | Weight Average Molecular Weight (Mw, Da) | Polydispersity Index (PDI) |
| 90:10 | 1650 | 2800 | 1.70 |
| 70:30 | 1400 | 2300 | 1.64 |
| 50:50 | 1200 | 1900 | 1.58 |
| 30:70 | 900 | 1500 | 1.67 |
Note: Data is illustrative and based on typical values reported in the literature. Actual values may vary depending on specific synthesis conditions.
Table 2: Thermal Properties and Degradation of Oleic Acid-Terminated Poly(sebacic anhydride)
| Polymer Composition (Sebacic Acid:Oleic Acid, w/w) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | In Vitro Mass Loss (% after 42 days) |
| 90:10 | Not Reported | 75-80 | ~40 |
| 70:30 | Not Reported | 65-70 | ~50 |
| 50:50 | Not Reported | 55-60 | Not Reported |
| 30:70 | Not Reported | 45-50 | Not Reported |
Note: Degradation rates are highly dependent on the testing conditions (e.g., pH, temperature, medium).
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Terminated Poly(sebacic anhydride) via Microwave-Assisted Melt Polycondensation
This protocol is adapted from the work of Zakiedin et al. and describes the synthesis of a copolymer where oleic acid acts as a chain terminator for a poly(sebacic anhydride) backbone.
Materials:
-
Sebacic acid
-
Oleic acid
-
Acetic anhydride
-
Petroleum ether
-
Diethyl ether
-
Phosphate buffer solution (pH 7.4)
Equipment:
-
Microwave reactor
-
Round bottom flasks
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
-
Freeze dryer
Procedure:
-
Preparation of Sebacic Acid Prepolymer:
-
In a round bottom flask, reflux sebacic acid in an excess of acetic anhydride (e.g., 1:10 w/v) for 30 minutes to form the sebacic acid prepolymer.
-
Remove the excess acetic anhydride and acetic acid by-product using a rotary evaporator.
-
Dissolve the resulting viscous residue in diethyl ether and precipitate it in petroleum ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
-
Preparation of Oleic Acetate Anhydride:
-
In a separate flask, dissolve oleic acid in acetic anhydride (1:5 w/v).
-
Reflux the mixture for 30 minutes.
-
Evaporate the excess acetic anhydride to obtain the oleic acetate anhydride.
-
-
Polymerization:
-
Combine the sebacic acid prepolymer and oleic acetate anhydride in the desired weight ratio (e.g., 90:10, 70:30) in a microwave reactor vial.
-
Heat the mixture in the microwave reactor at 150-160°C for 5-10 minutes.
-
The resulting polymer will be a viscous liquid that solidifies upon cooling.
-
-
Purification:
-
Dissolve the synthesized polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution to a large excess of cold petroleum ether.
-
Collect the precipitate by filtration and dry it under vacuum or by freeze-drying.
-
Protocol 2: Conceptual Protocol for the Synthesis of Poly(oleic diacid) Anhydride
This protocol outlines the general steps for synthesizing a polyanhydride from an oleic acid-derived dicarboxylic acid monomer, based on the thiol-ene "click" chemistry approach.
Part A: Synthesis of Oleic Diacid Monomer via Thiol-ene Reaction
Materials:
-
Oleic acid
-
3-Mercaptopropionic acid
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Organic solvent (e.g., dichloromethane)
Equipment:
-
UV photoreactor
-
Round bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column for purification
Procedure:
-
Dissolve oleic acid and a stoichiometric excess of 3-mercaptopropionic acid in an appropriate solvent in a quartz reaction vessel.
-
Add a catalytic amount of a suitable photoinitiator.
-
Irradiate the mixture with UV light (e.g., 365 nm) at room temperature with constant stirring for a specified duration (e.g., 1-2 hours), monitoring the reaction by techniques like ¹H NMR to confirm the disappearance of the double bond protons.
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the resulting oleic diacid monomer using column chromatography to remove unreacted starting materials and by-products.
Part B: Polymerization of Oleic Diacid Monomer via Melt Polycondensation
Materials:
-
Oleic diacid monomer (from Part A)
-
Acetic anhydride
Equipment:
-
Schlenk line or glove box for inert atmosphere
-
Glass polymerization tube with a side arm for vacuum
-
High-temperature oil bath or heating mantle
-
High-vacuum pump
Procedure:
-
Place the purified oleic diacid monomer in a polymerization tube.
-
Add a molar excess of acetic anhydride (e.g., 1:10 molar ratio of diacid to acetic anhydride).
-
Heat the mixture under a nitrogen atmosphere at a temperature sufficient to form the mixed anhydride prepolymer (e.g., 140-160°C) for a defined period (e.g., 30-60 minutes).
-
Apply a high vacuum to the system to remove the acetic acid by-product and excess acetic anhydride.
-
Increase the temperature (e.g., to 180°C) and continue heating under high vacuum for several hours (e.g., 2-4 hours) to drive the polymerization to completion.
-
The resulting poly(oleic diacid) anhydride will be a viscous melt that solidifies upon cooling.
-
The polymer can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.
Characterization of Oleic Anhydride-Based Polymers
1. Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
2. Structural Analysis: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the formation of the polyanhydride by identifying the characteristic anhydride bond stretching peaks, typically around 1740 and 1810 cm⁻¹. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the monomers and the final polymer.
3. Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymers.
4. In Vitro Degradation: The degradation of the polymers is studied by incubating polymer samples in a phosphate buffer solution (pH 7.4) at 37°C. The rate of degradation can be monitored by measuring the mass loss of the polymer over time.
5. In Vitro Drug Release: For drug delivery applications, a therapeutic agent is encapsulated within the polymer matrix. The in vitro release of the drug is studied by placing the drug-loaded polymer in a release medium (e.g., phosphate buffer) at 37°C and measuring the concentration of the released drug at different time points using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for Synthesis of Oleic Acid-Terminated Polyanhydride
Caption: Workflow for synthesizing oleic acid-terminated poly(sebacic anhydride).
Logical Relationship for Biodegradable Polymer Designdot
References
Application Notes and Protocols for the Synthesis of Phospholipids and Triglycerides Using Oleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of phospholipids and triglycerides utilizing oleic anhydride as an acylating agent. The methodologies outlined are based on established chemical syntheses and are intended to guide researchers in the preparation of these essential lipid molecules for a variety of applications, including drug delivery system development, biochemical assays, and cell membrane studies.
Synthesis of Dioleoylphosphatidylcholine (DOPC)
Dioleoylphosphatidylcholine (DOPC) is a common unsaturated phospholipid widely used in the formation of liposomes and other lipid-based nanoparticles for drug delivery. The following protocol details its synthesis via the acylation of sn-glycero-3-phosphocholine (GPC) with this compound.
Experimental Protocol: Synthesis of Dioleoylphosphatidylcholine (DOPC)
Materials:
-
sn-glycero-3-phosphocholine (GPC)
-
This compound
-
4-(N,N-Dimethylamino)pyridine (DMAP)
-
Anhydrous Chloroform
-
Methanol
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol/water mixtures)
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a stirrer, thermometer, and a condenser, dissolve 1 gram of sn-glycero-3-phosphocholine (GPC) and 1.03 grams of 4-(N,N-Dimethylamino)pyridine (DMAP) in an appropriate volume of anhydrous chloroform.
-
Addition of this compound: To the stirring solution, add 5 grams of this compound.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 6 hours with continuous stirring[1]. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated oleic acid chains.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualizing the spots with a phosphate-specific stain (e.g., molybdenum blue). The disappearance of the GPC spot and the appearance of the DOPC spot indicate the progression of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. To remove the DMAP catalyst, the residue can be dissolved in chloroform and washed with a dilute acid solution (e.g., 0.2 M HCl in 50% methanol), followed by washes with 50% methanol[2]. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude DOPC is purified by silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by TLC to identify those containing pure DOPC.
-
Characterization: The purified DOPC should be characterized to confirm its identity and purity. This can be done using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized DOPC[2].
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Quantitative Data Summary: Phospholipid Synthesis
| Product | Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dioleoylphosphatidylcholine | GPC | This compound | DMAP | Melt | 80 | 6 | High (not specified) | [1] |
| Dioleoylphosphatidylcholine | GPC | This compound & DCC | DMAP | Not specified | 30 | Overnight | 90 | [2] |
| Phosphatidylcholines | GPC | Fatty Acid Anhydride | 4-pyrrolidinopyridine | Benzene-DMSO (1:1) | 40-42 | 2-5 | High (not specified) | |
| Dipalmitoylphosphatidylcholine | GPC | Palmitic Anhydride | Ultrasound-assisted base catalysis | Chloroform | Not specified | 2-6 | >80 |
Synthesis of Triolein (Triglyceride)
Triolein is a symmetrical triglyceride derived from glycerol and three units of oleic acid. It is a major component of many natural oils and has applications in the food, pharmaceutical, and cosmetic industries. The following is a general protocol for the synthesis of triolein by the direct acylation of glycerol with this compound. This protocol is based on analogous acylation reactions with other anhydrides, as direct literature on the use of this compound for this specific transformation is limited. Optimization of reaction conditions may be necessary.
Experimental Protocol: Synthesis of Triolein
Materials:
-
Glycerol
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) or a basic catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., toluene or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap (if using a solvent and an acid catalyst to remove water), combine glycerol and this compound. A molar ratio of glycerol to this compound of approximately 1:3 is a logical starting point.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid or a solid acid catalyst. Alternatively, a basic catalyst like DMAP could be explored.
-
Reaction Conditions: Heat the reaction mixture. The temperature will depend on the chosen catalyst and whether a solvent is used. For acid-catalyzed esterifications, temperatures can range from 120°C to 180°C. If no solvent is used, the reaction may be performed at a lower temperature, for instance, by analogy to glycerol acetylation with acetic anhydride, which can be performed at 60°C. The reaction should be stirred vigorously.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, analyzing for the disappearance of glycerol and the formation of mono-, di-, and triglycerides.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture. If an acid catalyst was used, it can be neutralized with a mild base. If a solid catalyst was used, it can be filtered off. The crude product can then be dissolved in a nonpolar solvent and washed with water to remove any remaining glycerol and catalyst. The organic layer is then dried and the solvent evaporated.
-
Purification: The crude product, which will likely be a mixture of mono-, di-, and triglycerides, is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used to elute the different glycerides.
-
Characterization: The purified triolein should be characterized by:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC or Gas Chromatography (GC): To determine the purity of the triglyceride.
-
Quantitative Data Summary: Acylation of Glycerol (Analogous Reactions)
| Product | Starting Material | Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Triacetin Selectivity (%) | Reference |
| Triacetin | Glycerol | Acetic Anhydride | Zeolite Beta | 60 | <0.33 | High | 100 | |
| Triacetin | Glycerol | Acetic Anhydride | K-10 Montmorillonite | 60 | <0.33 | High | 100 | |
| Triacetin | Glycerol | Acetic Anhydride | Amberlyst-15 | 60 | 1.33 | High | 100 | |
| Diacetin & Triacetin | Glycerol | Acetic Anhydride | Niobium Phosphate | 60 | Not specified | High | 47 (Triacetin) |
Visualizations
Logical Workflow for Phospholipid Synthesis
Caption: Workflow for the synthesis of dioleoylphosphatidylcholine.
General Workflow for Triglyceride Synthesis
Caption: General workflow for the synthesis of triolein.
References
Application Notes and Protocols: Oleic Anhydride in Surfactant and Emulsifier Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of oleic anhydride in the synthesis of a variety of non-ionic, cationic, and amphoteric surfactants and emulsifiers. This compound, a reactive derivative of oleic acid, serves as a versatile building block for introducing the hydrophobic oleyl group into surfactant structures. The resulting oleyl-based surfactants and emulsifiers exhibit a range of properties making them suitable for applications in pharmaceuticals, cosmetics, and various industrial formulations. Their biocompatibility and origin from a renewable fatty acid source make them an attractive alternative to petroleum-based surfactants.
Introduction to this compound in Surfactant Synthesis
This compound is a symmetrical anhydride of oleic acid. Its heightened reactivity compared to oleic acid allows for acylation reactions to proceed under milder conditions and often without the need for strong acid or base catalysts. This is particularly advantageous when working with sensitive hydrophilic head groups. The primary reactions involve the nucleophilic attack of hydroxyl or amino groups on one of the carbonyl carbons of the anhydride, leading to the formation of an ester or an amide linkage, respectively, and a molecule of oleic acid as a byproduct.
Key Advantages of Using this compound:
-
Higher Reactivity: Reacts more readily than oleic acid, allowing for lower reaction temperatures and shorter reaction times.
-
Milder Reaction Conditions: Often proceeds without the need for harsh catalysts, preserving the integrity of sensitive functional groups.
-
High Purity Products: Can lead to cleaner reaction profiles with fewer side products compared to some other acylation methods.
Synthesis of this compound
A common laboratory-scale method for the preparation of this compound is the dehydration of oleic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride in a round-bottom flask.
-
Add dicyclohexylcarbodiimide (DCC) (1 equivalent) to the solution at room temperature with continuous stirring.
-
A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with a small amount of cold, anhydrous solvent.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oily residue. High yields of 87-94% can be expected.[1]
Logical Workflow for this compound Synthesis:
Application in Non-Ionic Surfactant and Emulsifier Production
Non-ionic surfactants are widely used in pharmaceutical and cosmetic formulations due to their low toxicity and reduced sensitivity to pH changes. The reaction of this compound with polyols such as polyethylene glycols (PEGs) or glycerol yields oleyl esters with varying degrees of hydrophilicity.
Synthesis of Oleyl-PEG Esters
Application Note: The reaction of this compound with polyethylene glycol (PEG) produces a mixture of mono- and di-esters of PEG with oleic acid. The ratio of these products can be controlled by the stoichiometry of the reactants. These surfactants are excellent emulsifiers and solubilizing agents.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Pyridine (as a catalyst and acid scavenger)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask, dissolve PEG400 (1 equivalent) and pyridine (2.2 equivalents) in DCM.
-
Slowly add this compound (1 equivalent) dissolved in DCM from the dropping funnel to the PEG400 solution at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux (approx. 40°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution (to remove oleic acid byproduct and pyridine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the oleyl-PEG400 ester.
Reaction Workflow for Oleyl-PEG Ester Synthesis:
Synthesis of Oleyl Glycerol Esters (Olein)
Application Note: The reaction of this compound with glycerol can produce a mixture of mono-, di-, and tri-olein. These esters are excellent water-in-oil (W/O) or oil-in-water (O/W) emulsifiers, depending on the degree of esterification, and are widely used in food, pharmaceutical, and cosmetic industries.[2] Controlling the stoichiometry is key to obtaining the desired product distribution.
Materials:
-
This compound
-
Glycerol
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Anhydrous pyridine as a solvent
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Dissolve glycerol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous pyridine.
-
Add this compound (1 to 2 equivalents, depending on the desired product) to the solution.
-
Heat the reaction mixture to 60-80°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with dilute HCl to remove pyridine and DMAP.
-
Subsequently, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting mixture of olein esters by column chromatography on silica gel.
Application in Cationic and Amphoteric Surfactant Production
Cationic and amphoteric surfactants are valuable for their antimicrobial properties and their ability to interact with negatively charged surfaces. The reaction of this compound with various amines and amino alcohols yields oleyl amides and related structures.
Synthesis of N-Oleyl Ethanolamide
Application Note: N-oleyl ethanolamide is a non-ionic/amphoteric surfactant with excellent emulsifying and thickening properties. It is synthesized by the reaction of this compound with ethanolamine.
Materials:
-
This compound
-
Ethanolamine
-
Toluene (as a solvent to facilitate water removal if starting from oleic acid, and as a reaction medium)
-
Anhydrous conditions are preferred.
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in toluene in a round-bottom flask.
-
Slowly add ethanolamine (2.2 equivalents) to the solution at room temperature with stirring. The reaction is often exothermic.
-
After the initial reaction subsides, heat the mixture to 80-100°C for 2-4 hours to ensure complete reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The oleic acid byproduct can be removed by washing with a dilute aqueous base, though this may hydrolyze the desired amide if not done carefully. Alternatively, purification can be achieved via chromatography.
-
Remove the solvent under reduced pressure to obtain N-oleyl ethanolamide.
Synthesis of Oleyl Amidoamine
Application Note: Reaction of this compound with N,N-dimethylaminopropylamine (DMAPA) yields an oleyl amidoamine, which is a cationic surfactant precursor. Quaternization of the tertiary amine group can further enhance its cationic nature. These surfactants are effective emulsifiers and conditioning agents.
Materials:
-
This compound
-
N,N-Dimethylaminopropylamine (DMAPA)
-
A suitable aprotic solvent (e.g., toluene or xylene)
Equipment:
-
Three-necked round-bottom flask with a condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a three-necked flask, place N,N-dimethylaminopropylamine (2.2 equivalents) and the solvent.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent from the dropping funnel with stirring. Control the temperature as the reaction can be exothermic.
-
After the addition, heat the mixture to 100-120°C for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The product can be purified by vacuum distillation to remove excess amine and the oleic acid byproduct.
-
The resulting N-(3-(dimethylamino)propyl)oleamide is a viscous liquid.
General Reaction Pathway for Amide Surfactant Synthesis:
Quantitative Data of Oleyl-Based Surfactants
The performance of surfactants is characterized by several key parameters, including their critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The following tables summarize typical values for surfactants containing an oleyl hydrophobic tail. While these values may not be from surfactants synthesized specifically from this compound, they provide a strong indication of the expected performance due to the identical hydrophobic group.
Table 1: Critical Micelle Concentration (CMC) of Oleyl-Based Surfactants
| Surfactant Type | Hydrophilic Head Group | CMC (mol/L) | Temperature (°C) | Reference/Notes |
| Non-ionic | Mannoside | 3.98 x 10⁻⁴ | 30 | [3] |
| Non-ionic | Polyoxyethylene (10) | ~1.5 x 10⁻⁵ | 37 | Estimated from similar surfactants[4] |
| Non-ionic | Polyoxyethylene (20) | ~2.0 x 10⁻⁵ | 25 | |
| Cationic | Imidazolium derivative | ~1.0 x 10⁻⁴ | 25 |
Table 2: Surface Tension of Oleyl-Based Surfactants
| Surfactant Type | Hydrophilic Head Group | γ_CMC (mN/m) | Temperature (°C) | Reference/Notes |
| Non-ionic | Mannoside | 32 | 30 | |
| Non-ionic | Polyoxyethylene (10) | ~35 | 37 | Estimated from similar surfactants |
| Non-ionic | Polyoxyethylene (20) | ~40 | 25 | |
| Amphoteric | Oleamido Propyl Betaine | ~30 | 25 |
Applications in Drug Development
Surfactants and emulsifiers based on oleic acid derivatives are of significant interest in drug development, particularly for the formulation of poorly water-soluble drugs.
Self-Emulsifying Drug Delivery Systems (SEDDS): Oleyl-based surfactants, due to their lipophilic nature and emulsification properties, are excellent candidates for use in SEDDS. These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the dissolution and absorption of lipophilic drugs.
Nanoemulsions: Oleyl esters and amides can be used as the oil phase or as emulsifiers in the preparation of nanoemulsions for topical, parenteral, and oral drug delivery. The small droplet size of nanoemulsions can improve drug stability, permeability, and bioavailability.
Formulation of Nanoemulsions using Oleyl-based Surfactants:
References
- 1. N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Oleic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical sciences, offering significant advantages over conventional heating methods.[1] This non-classical heating technique utilizes microwave energy to directly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity.[1] The core principle of microwave heating involves the direct coupling of microwave energy with molecules possessing a dipole moment, resulting in rapid and uniform heating of the reaction mixture.[2] This contrasts with conventional heating, which relies on slower and less efficient heat transfer through conduction and convection.
Oleic anhydride and its derivatives are valuable compounds in research and drug development. Their amphiphilic nature makes them useful as intermediates in the synthesis of various biomaterials and drug delivery systems. As components of biodegradable polymers, they can be used to encapsulate therapeutic agents, enabling controlled and sustained drug release.[3] Furthermore, this compound itself has been noted for its biological activity, including the inhibition of certain cellular phosphorylation events.[1] This compilation of application notes and protocols provides detailed methodologies for the efficient synthesis of this compound and its derivatives using microwave irradiation, along with insights into their potential applications.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology to the synthesis of this compound derivatives offers several key benefits:
-
Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours to minutes compared to conventional heating methods.
-
Higher Yields: The efficient and uniform heating often leads to higher conversion rates and improved product yields.
-
Increased Purity: Shorter reaction times at optimal temperatures can minimize the formation of byproducts, resulting in cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Direct energy transfer to the reactants makes microwave synthesis a more energy-efficient process.
-
Solvent-Free Conditions: The high efficiency of microwave heating allows for many reactions to be conducted without a solvent, aligning with the principles of green chemistry.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes the synthesis of this compound from oleic acid using acetic anhydride as a dehydrating agent under microwave irradiation. This method is adapted from established procedures for the microwave-assisted synthesis of other carboxylic acid anhydrides.
Materials and Equipment:
-
Oleic acid (technical grade)
-
Acetic anhydride (≥99% purity)
-
Dedicated microwave reactor for chemical synthesis
-
Round-bottom flask suitable for the microwave reactor
-
Magnetic stirrer and stir bar
-
Short path distillation or thin-film evaporation apparatus (for purification)
-
Rotary evaporator
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reactant Preparation: In a microwave-safe round-bottom flask equipped with a magnetic stir bar, combine oleic acid and acetic anhydride. A molar ratio of 1:1.5 to 1:2 (oleic acid:acetic anhydride) is recommended to ensure complete conversion.
-
Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a power of 400-600 W for 15-30 minutes. The temperature should be maintained between 100-120°C. The reaction should be monitored for the formation of acetic acid as a byproduct.
-
Removal of Volatiles: After the initial irradiation, remove the flask from the reactor. While the mixture is still warm, evaporate the unreacted acetic anhydride and the acetic acid byproduct under a stream of inert gas (e.g., nitrogen or argon) or by using a rotary evaporator.
-
Second Microwave Irradiation (Polymerization): For applications requiring higher purity anhydride, the resulting prepolymer can be subjected to a second round of microwave irradiation (1100 watts) for 5-15 minutes to drive the reaction to completion.
-
Purification: The crude this compound can be purified by short path distillation or thin-film evaporation. Typically, the mixture is heated to 150-220°C under a vacuum of 0.1 to 0.001 mmHg. The purified this compound is collected as the residue.
Protocol 2: Microwave-Assisted Synthesis of this compound-Maleic Anhydride Adduct
This protocol details the reaction of methyl oleate with maleic anhydride under microwave irradiation to form an alkenyl succinic anhydride derivative.
Materials and Equipment:
-
Methyl oleate
-
Maleic anhydride
-
Dedicated microwave reactor
-
Microwave-safe reaction vessel
-
Centrifuge
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Reactant Mixture: In a microwave reaction vessel, mix methyl oleate and maleic anhydride in an equimolar ratio.
-
Microwave Synthesis: Place the vessel in the microwave reactor and heat the mixture to 230°C. Maintain this temperature for 30-60 minutes.
-
Work-up: After cooling the reaction mixture, separate any unreacted maleic anhydride by centrifugation at 10,000 rpm for 10 minutes.
-
Characterization: The formation of the alkenyl succinic anhydride derivative can be confirmed by FTIR and NMR spectroscopy.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of this compound Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | 3-5 hours | 15-60 minutes | |
| Temperature | 200-220°C | 100-230°C | |
| Yield | Moderate to High | High to Excellent | |
| Solvent | Often requires a solvent | Often solvent-free | |
| Energy Consumption | High | Low to Moderate | |
| Byproduct Formation | Higher potential for side reactions | Minimized byproduct formation |
Table 2: Characterization Data for this compound and its Maleic Anhydride Adduct
| Compound | Analytical Technique | Key Signals/Peaks | Reference(s) |
| This compound | FTIR (cm⁻¹) | ~1815 and ~1750 (C=O stretching of anhydride) | |
| ¹H NMR (CDCl₃, ppm) | ~5.3 (olefinic protons), ~2.2-2.4 (allylic protons), ~1.6 (β-CH₂), ~1.3 (methylene chain), ~0.9 (terminal methyl) | ||
| Oleic-Maleic Anhydride Adduct | FTIR (cm⁻¹) | Characteristic anhydride peaks, disappearance of maleic anhydride peaks | |
| ¹H NMR (ppm) | Signals corresponding to the alkenyl succinic anhydride (ASA) moiety |
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis of this compound
Caption: Workflow for the microwave-assisted synthesis of this compound.
Proposed Signaling Pathway Inhibition by this compound
This compound has been reported to inhibit sphingosine-induced phosphorylation of p32 in Jurkat T cells. While the specific identity and role of "p32" in this context require further elucidation, a plausible mechanism of action involves the broader sphingolipid signaling pathway. Sphingosine kinase 1 (SK1) is a key enzyme in this pathway, phosphorylating sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The following diagram illustrates a hypothetical mechanism where this compound interferes with this pathway.
Caption: Hypothetical inhibition of the Sphingosine Kinase 1 pathway by this compound.
Applications in Drug Development
This compound and its derivatives are particularly relevant to drug development in the context of controlled-release drug delivery systems. These molecules can be polymerized to form biodegradable matrices that encapsulate active pharmaceutical ingredients (APIs). The release of the drug from such a matrix is typically governed by two primary mechanisms:
-
Diffusion: The API diffuses through the polymer matrix into the surrounding medium.
-
Degradation: The anhydride bonds in the polymer backbone are susceptible to hydrolysis, leading to the erosion of the matrix and subsequent release of the entrapped drug.
The rate of drug release can be modulated by altering the properties of the polyanhydride, such as its molecular weight, hydrophobicity, and the specific derivatives used in its synthesis. This allows for the design of drug delivery systems with tailored release profiles, from short-term to long-term delivery.
Furthermore, the derivatization of oleic acid into its anhydride can be a strategy to create prodrugs. The anhydride linkage can mask a carboxylic acid group of a drug, potentially improving its stability, membrane permeability, or reducing irritation. Once administered, the anhydride bond is hydrolyzed in vivo to release the active drug.
Conclusion
Microwave-assisted synthesis represents a powerful and efficient platform for the preparation of this compound and its derivatives. The significant reduction in reaction times and the potential for solvent-free conditions make it an attractive methodology for both academic research and industrial applications. The resulting anhydride derivatives hold considerable promise in the field of drug development, particularly for the formulation of advanced drug delivery systems. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the synthesis and application of these versatile molecules.
References
Application Notes and Protocols: The Role of Oleic Anhydride in the Maleinization of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the role of oleic anhydride in the maleinization of fatty acids, a chemical modification that introduces a succinic anhydride moiety onto the fatty acid backbone. This functionalization alters the physicochemical properties of the fatty acid, opening up a wide range of applications, particularly in the fields of material science and drug development. These application notes include a summary of the reaction chemistry, detailed experimental protocols for the synthesis of maleinized oleic acid, quantitative data on reaction parameters, and an exploration of its applications in drug delivery systems.
Introduction: The Chemistry of Maleinization
The maleinization of unsaturated fatty acids, such as oleic acid, with maleic anhydride is a versatile reaction that can proceed through several mechanisms, primarily the "ene" reaction, and under certain conditions, free radical or Diels-Alder-type reactions.[1][2] The "ene" reaction is a pericyclic reaction involving the addition of maleic anhydride (the enophile) to the oleic acid (the ene) at an allylic position, resulting in a shift of the double bond.[3] This process grafts a succinic anhydride group onto the fatty acid chain, introducing reactive functional groups that can be further modified.[2]
The reaction is typically carried out at elevated temperatures, ranging from 120°C to 250°C, and can be performed with or without a solvent.[2] The choice of reaction conditions significantly influences the reaction kinetics, product yield, and the potential for side reactions.
Quantitative Data Presentation
The efficiency and outcome of the maleinization reaction are dependent on various parameters. The following tables summarize key quantitative data from cited literature.
Table 1: Reaction Conditions for the Maleinization of Oleic Acid Derivatives
| Parameter | Conventional Heating (Solvent) | Conventional Heating (Solvent-Free) | Microwave Irradiation | Reference |
| Temperature | 120-121°C | 185-225°C | 230°C | |
| Reaction Time | Not Specified | 8 hours | 1 hour | |
| Solvent | Perchlorethylene | None | None | |
| Oleic Acid Derivative : Maleic Anhydride Molar Ratio | 1 : 1.2 | Not Specified | 1 : 1 | |
| Yield | 98-99% | Not Specified | 57-60% |
Table 2: Kinetic Data for the Maleinization of High-Oleic Sunflower Oil (HOSO) Esters
| Parameter | Value | Reference |
| Overall Reaction Order | Second Order | |
| Order with Respect to Individual Reactants | First Order | |
| Activation Energy (Ea) | 77.2 ± 3.3 kJ/mol | |
| Temperature Range for Kinetic Study | 185–225 °C |
Experimental Protocols
The following are detailed protocols for the maleinization of oleic acid under different conditions.
Protocol 1: Maleinization of Oleic Acid in Solvent
Materials:
-
Oleic Acid
-
Maleic Anhydride
-
Perchlorethylene (solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve oleic acid in perchlorethylene.
-
Add maleic anhydride to the solution in a molar ratio of 1:1.2 (oleic acid:maleic anhydride).
-
Heat the reaction mixture to the boiling point of the solvent (120-121°C) under a nitrogen atmosphere.
-
Maintain the reaction at reflux with continuous stirring. The reaction progress can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the C=C bond of maleic anhydride and the appearance of the succinic anhydride peaks.
-
Upon completion of the reaction, the solvent can be removed under reduced pressure to yield the maleinized oleic acid product.
Protocol 2: Solvent-Free Maleinization of High-Oleic Sunflower Oil (HOSO) Methyl Esters
Materials:
-
High-Oleic Sunflower Oil (HOSO) methyl esters
-
Maleic Anhydride
-
Three-neck reactor
-
Magnetic stirrer
-
Condenser heated to 60°C
-
Vacuum source
Procedure:
-
Introduce 80 g of HOSO methyl esters and 23.2 g of maleic anhydride into a 250-mL three-neck reactor equipped with a magnetic stirrer and a condenser heated to 60°C.
-
Remove oxygen from the reactor by applying a vacuum (40 mbar) for 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 185-225°C) under a static vacuum for 8 hours.
-
After the reaction, distill the unreacted maleic anhydride at 70°C under vacuum.
-
The resulting product is the maleinized HOSO methyl ester.
Protocol 3: Microwave-Assisted Maleinization of Methyl Oleate
Materials:
-
Methyl Oleate
-
Maleic Anhydride
-
Microwave reactor with temperature and pressure control
-
Glass reactor vial (10 mL)
Procedure:
-
In a 10 mL glass reactor vial, combine 3 mL of methyl oleate (2.62 g, 8.84 mmol) and an equimolar amount of maleic anhydride (0.87 g).
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 230°C at a rate of 10°C/min.
-
Maintain the temperature for 1 hour. Samples can be taken at intervals (e.g., every 15 minutes) to monitor the reaction progress by FTIR.
-
After the reaction, cool the mixture and centrifuge at 10,000 rpm for 10 minutes to separate any unreacted maleic anhydride.
Mandatory Visualizations
References
Application Notes and Protocols for the Acylation of Alcohols with Oleic Anhydride and Pyridine Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of alcohols to form esters is a fundamental transformation in organic synthesis, crucial for the production of a wide range of compounds, from pharmaceuticals to materials. Oleate esters, in particular, are of significant interest due to their presence in biofuels, lubricants, and as biocompatible components in drug delivery systems. This document provides detailed application notes and experimental protocols for the acylation of various alcohols with oleic anhydride, utilizing pyridine as a catalyst.
The reaction involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of this compound. Pyridine serves a dual role in this process: it acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, and it also functions as a base to neutralize the oleic acid byproduct, driving the reaction to completion. For sterically hindered alcohols or less reactive systems, a co-catalyst such as 4-(Dimethylamino)pyridine (DMAP) can be employed to enhance the reaction rate.
Reaction Mechanism and Experimental Workflow
The general mechanism for the pyridine-catalyzed acylation of an alcohol with this compound proceeds through a nucleophilic catalysis pathway.
Caption: Pyridine-catalyzed acylation of an alcohol with this compound.
The experimental workflow for a typical acylation reaction is outlined below. This process includes reaction setup, monitoring, work-up, and purification of the final oleate ester product.
Caption: General experimental workflow for oleate ester synthesis.
Data Presentation: Acylation of Various Alcohols with this compound
The following tables summarize typical reaction conditions and yields for the acylation of primary, secondary, tertiary, and phenolic alcohols with this compound using pyridine as a catalyst. Please note that reaction times and yields are representative and may vary depending on the specific substrate and reaction scale. For less reactive alcohols, the use of 4-(Dimethylamino)pyridine (DMAP) as a co-catalyst is often beneficial.
Table 1: Acylation of Primary Alcohols
| Alcohol Substrate | Molar Ratio (Alcohol:Anhydride:Pyridine) | Co-catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Butanol | 1 : 1.2 : 5 | None | 25 | 4 - 6 | 90 - 95 |
| Benzyl alcohol | 1 : 1.2 : 5 | None | 25 | 3 - 5 | 92 - 97 |
| 1-Dodecanol | 1 : 1.2 : 5 | None | 40 | 6 - 8 | 88 - 93 |
Table 2: Acylation of Secondary Alcohols
| Alcohol Substrate | Molar Ratio (Alcohol:Anhydride:Pyridine) | Co-catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Butanol | 1 : 1.5 : 10 | DMAP (5) | 50 | 12 - 18 | 80 - 88 |
| Cyclohexanol | 1 : 1.5 : 10 | DMAP (5) | 60 | 16 - 24 | 75 - 85 |
| L-Menthol | 1 : 1.5 : 10 | DMAP (10) | 70 | 24 - 36 | 70 - 80 |
Table 3: Acylation of Tertiary Alcohols
| Alcohol Substrate | Molar Ratio (Alcohol:Anhydride:Pyridine) | Co-catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-Butanol | 1 : 2.0 : 15 | DMAP (15) | 80 | 48 - 72 | 40 - 55 |
| 1-Adamantanol | 1 : 2.0 : 15 | DMAP (15) | 80 | 48 - 72 | 50 - 65 |
Table 4: Acylation of Phenols
| Phenol Substrate | Molar Ratio (Phenol:Anhydride:Pyridine) | Co-catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | 1 : 1.2 : 5 | None | 25 | 2 - 4 | 93 - 98 |
| 4-Methoxyphenol | 1 : 1.2 : 5 | None | 25 | 1 - 3 | 95 - 99 |
| 4-Nitrophenol | 1 : 1.5 : 10 | DMAP (5) | 50 | 8 - 12 | 85 - 92 |
Experimental Protocols
The following are detailed protocols for the acylation of representative primary, secondary, and tertiary alcohols with this compound.
Protocol 1: Acylation of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).
-
Add anhydrous pyridine (5.0 eq) and stir the solution at room temperature.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-5 hours), quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzyl oleate.
Protocol 2: Acylation of a Secondary Alcohol (Cyclohexanol) with DMAP Co-catalyst
Materials:
-
Cyclohexanol
-
This compound
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel and solvents for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanol (1.0 eq) and DMAP (0.05 eq) in anhydrous pyridine (10.0 eq).
-
Add this compound (1.5 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir. Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to obtain pure cyclohexyl oleate.
Protocol 3: Acylation of a Tertiary Alcohol (tert-Butanol) with DMAP Co-catalyst
Materials:
-
tert-Butanol
-
This compound
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel and solvents for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add tert-butanol (1.0 eq) and DMAP (0.15 eq) to anhydrous pyridine (15.0 eq).
-
Add this compound (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir vigorously. The reaction is expected to be slow; monitor its progress by TLC over 48-72 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water.
-
Dilute with dichloromethane and transfer to a separatory funnel.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography to isolate tert-butyl oleate. Due to the low reactivity of tertiary alcohols, yields may be moderate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Pyridine is a toxic and flammable liquid with an unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound and other reagents should be handled with care, avoiding inhalation, ingestion, and skin contact.
-
Reactions involving heating should be conducted with appropriate temperature control and monitoring.
Application Notes and Protocols: Oleic Anhydride in Surface Modification and Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic anhydride, the symmetrical anhydride of oleic acid, is a highly reactive and versatile reagent with significant applications in materials science and synthetic chemistry. Its unique bifunctional nature, combining a reactive anhydride group with a long, hydrophobic oleyl chain, makes it an ideal candidate for surface modification of various materials and as a precursor in the synthesis of specialty chemicals. These applications are particularly relevant in the development of drug delivery systems, advanced materials, and biocompatible coatings.
This document provides detailed application notes and experimental protocols for the use of this compound in surface modification and the synthesis of oleate esters and oleyl amides.
Synthesis of this compound
A common and efficient method for synthesizing this compound is the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC). This method consistently produces high yields of the anhydride under mild reaction conditions.
Experimental Protocol: Synthesis of this compound via DCC Coupling
Materials:
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (CCl₄) or other anhydrous aprotic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.
-
In a separate flask, dissolve DCC (1 equivalent) in a minimal amount of anhydrous carbon tetrachloride.
-
Slowly add the DCC solution to the oleic acid solution with continuous stirring at room temperature.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as an oily residue. The product can be used without further purification for many applications.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Yield | 87-94% | [1][2] |
| Solvent | Carbon Tetrachloride | [1][2] |
| Temperature | Room Temperature | [1] |
| Reactant Ratio (Oleic Acid:DCC) | 2:1 |
Surface Modification with this compound
This compound is an effective agent for the hydrophobic modification of surfaces, such as nanoparticles, metal oxides, and polymers. The oleyl chains form a hydrophobic layer on the material's surface, improving its dispersibility in nonpolar solvents and matrices, which is critical for applications in drug delivery, nanocomposites, and coatings.
Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles
This protocol describes the in situ surface modification of iron oxide nanoparticles during their synthesis via co-precipitation.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
This compound
-
Deionized water
-
Ethanol
-
Magnetic separator
-
Ultrasonicator
Procedure:
-
Prepare separate aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O.
-
Mix the iron salt solutions in a 2:1 molar ratio (Fe³⁺:Fe²⁺) in a reaction vessel.
-
Heat the mixture to 80°C with vigorous stirring.
-
Rapidly add ammonium hydroxide solution to the mixture until the pH reaches 10-11 to induce the co-precipitation of iron oxide nanoparticles.
-
Immediately add this compound (dissolved in a small amount of ethanol if necessary) to the reaction mixture.
-
Continue stirring at 80°C for 1-2 hours to allow for the binding of the oleyl groups to the nanoparticle surface.
-
Cool the mixture to room temperature.
-
Separate the surface-modified nanoparticles from the solution using a magnetic separator.
-
Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
Dry the this compound-coated nanoparticles under vacuum.
Quantitative Analysis of Surface Modification:
The hydrophobicity of the modified surface can be quantified by measuring the water contact angle using a goniometer.
Protocol: Water Contact Angle Measurement
Equipment:
-
Goniometer with a microsyringe
-
High-purity deionized water
Procedure:
-
Prepare a flat, smooth sample of the surface-modified material. For nanoparticles, a thin film can be prepared by drop-casting a concentrated dispersion onto a clean glass slide and allowing the solvent to evaporate.
-
Place the sample on the goniometer stage.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the sample.
-
Allow the droplet to stabilize for a few seconds.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle.
| Surface | Typical Water Contact Angle |
| Unmodified Iron Oxide Nanoparticles | < 20° (Hydrophilic) |
| This compound-Modified Iron Oxide Nanoparticles | > 90° (Hydrophobic) |
Specialty Chemical Synthesis
This compound is a valuable acylating agent for the synthesis of various specialty chemicals, including oleate esters and oleyl amides. These compounds have applications as lubricants, plasticizers, surfactants, and in pharmaceutical formulations.
Synthesis of Oleate Esters
The reaction of this compound with alcohols yields oleate esters and oleic acid as a byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Materials:
-
Cholesterol
-
This compound
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous chloroform
-
Silica gel for column chromatography
Procedure:
-
Dissolve cholesterol (1 equivalent) and DMAP (catalytic amount) in anhydrous chloroform in a round-bottom flask.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure cholesterol oleate.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Yield | ~90% | |
| Solvent | Anhydrous Chloroform | |
| Catalyst | DMAP | |
| Temperature | Room Temperature | |
| Reaction Time | 4-5 hours |
Synthesis of Oleyl Amides
This compound reacts with primary and secondary amines to form oleyl amides through nucleophilic acyl substitution.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1 equivalent) in an anhydrous aprotic solvent in a round-bottom flask.
-
Add this compound (1.1 equivalents) to the amine solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the oleic acid byproduct, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to yield the crude oleyl amide.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for nanoparticle surface modification.
Caption: Reaction mechanism for oleate ester synthesis.
Caption: Reaction mechanism for oleyl amide synthesis.
References
Troubleshooting & Optimization
How to improve the yield of oleic anhydride synthesis.
Welcome to the technical support center for oleic anhydride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary methods: the Dicyclohexylcarbodiimide (DCC) method and the Acetic Anhydride method.
Method 1: Dicyclohexylcarbodiimide (DCC) Coupling
This method is known for its high yields, typically ranging from 87% to 94%, and is often the preferred laboratory-scale procedure.[1][2][3]
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete reaction.
-
Solution:
-
Reaction Time: Ensure the reaction proceeds for a sufficient duration. While some sources suggest the reaction is complete within 40 minutes, allowing it to stir at room temperature for several hours or overnight is common practice to ensure completion.[2]
-
Stoichiometry: A 2:1 molar ratio of oleic acid to DCC is optimal for maximizing the yield of this compound.[2]
-
Reagent Quality: Ensure the DCC and oleic acid are of high purity and the solvent is anhydrous. Moisture can lead to the hydrolysis of the anhydride back to the carboxylic acid.
-
-
-
Potential Cause: Formation of N-acylurea byproduct.
-
Solution:
-
Temperature Control: The reaction of dicyclohexylcarbodiimide with carboxylic acids can form a stable N-acylurea through an intramolecular O-to-N acyl rearrangement, especially at higher temperatures. Performing the reaction at room temperature or below (0 °C) can minimize this side reaction.
-
Additives: The use of additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can suppress N-acylurea formation by rapidly forming an active ester intermediate.
-
-
-
Potential Cause: Loss of product during workup and purification.
-
Solution:
-
Filtration: The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration. Ensure thorough washing of the DCU cake with the reaction solvent to recover any trapped product.
-
Recrystallization: During recrystallization, ensure the chosen solvent has a steep solubility curve for this compound (highly soluble when hot, poorly soluble when cold) to maximize recovery. Acetone has been reported as a suitable recrystallization solvent.
-
-
Issue 2: Difficulty in Purifying the Final Product
-
Potential Cause: Presence of dicyclohexylurea (DCU).
-
Solution:
-
Filtration: As DCU is a solid precipitate in most common organic solvents, it can be effectively removed by filtration.
-
Solvent Selection: Carbon tetrachloride has been reported to provide the highest yield of anhydride with minimal soluble byproducts. Other non-polar aprotic solvents can also be used.
-
-
-
Potential Cause: Presence of N-acyl-dicyclohexylurea (DCAU).
-
Solution:
-
Chromatography: If significant amounts of DCAU are formed, purification by column chromatography may be necessary. Thin-layer chromatography (TLC) can be used to monitor the reaction and the purity of the final product. A common solvent system for TLC is petroleum ether:diethyl ether (8:2 v/v).
-
Crystallization: Careful crystallization can help separate this compound from the more polar DCAU.
-
-
Method 2: Acetic Anhydride
This method involves the reaction of oleic acid with acetic anhydride. It is a more complex system that results in an equilibrium mixture of products.
Issue 1: Very Low Yield of this compound
-
Potential Cause: Unfavorable reaction equilibrium.
-
Explanation: The reaction between oleic acid and acetic anhydride leads to an equilibrium mixture containing this compound, acetic-oleic mixed anhydride (AOA), unreacted oleic acid, acetic anhydride, and acetic acid. At a 1:1 molar ratio, the yield of this compound at equilibrium can be as low as 5%.
-
Solution:
-
Shifting the Equilibrium: To increase the yield of this compound, the equilibrium must be shifted towards the products. This can be achieved by:
-
Removing Acetic Acid: Continuously removing the acetic acid byproduct as it is formed can drive the reaction forward. This can be done by performing the reaction under vacuum or by using a Dean-Stark apparatus if an appropriate azeotrope can be formed.
-
Using Excess Acetic Anhydride: Increasing the concentration of one of the reactants (acetic anhydride) can shift the equilibrium to favor the formation of the mixed anhydride, which can then further react to form this compound.
-
-
-
Issue 2: Complex Product Mixture
-
Potential Cause: Inherent nature of the reaction.
-
Explanation: The reaction naturally produces a mixture of anhydrides and acids.
-
Solution:
-
Purification: Separating pure this compound from this mixture is challenging and often requires advanced purification techniques such as fractional distillation under high vacuum or preparative chromatography. A patent describes a process involving thin-film short path evaporation at elevated temperatures (100°C to 220°C) and high vacuum (0.001 to 1 mmHg) to purify symmetrical fatty acid anhydrides.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound in a research lab setting?
A1: For laboratory-scale synthesis where high purity and good yield are desired, the dicyclohexylcarbodiimide (DCC) method is generally recommended. It provides high yields (87-94%) under mild conditions (room temperature), and the major byproduct, dicyclohexylurea (DCU), is easily removed by filtration.
Q2: My this compound product appears oily or waxy. Is this normal?
A2: Yes, this compound is a waxy solid at room temperature. Its appearance can vary depending on the purity.
Q3: How can I confirm the formation of this compound?
A3: You can use several analytical techniques to confirm the synthesis of this compound:
-
Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching bands for an anhydride, typically around 1810 cm⁻¹ and 1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product.
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
A4: Yes, always follow standard laboratory safety procedures.
-
DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with care, using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood.
-
Solvents: Use appropriate safety measures when handling organic solvents.
Q5: Can I use other carbodiimides besides DCC?
A5: Yes, other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. The byproducts of these reagents may be easier to remove in some cases. For example, the urea byproduct of EDC is water-soluble, which can simplify purification.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Feature | DCC Method | Acetic Anhydride Method |
| Typical Yield | 87-94% | Low (e.g., ~5% with 1:1 molar ratio at equilibrium) |
| Reaction Conditions | Room temperature | Elevated temperatures may be required |
| Key Reagents | Oleic Acid, DCC | Oleic Acid, Acetic Anhydride |
| Byproducts | Dicyclohexylurea (DCU), N-acyl-dicyclohexylurea (DCAU) | Acetic-oleic mixed anhydride, Acetic acid |
| Purification | Filtration to remove DCU, Recrystallization | Fractional distillation under vacuum, Chromatography |
| Advantages | High yield, Mild conditions, Simple byproduct removal | Inexpensive reagents |
| Disadvantages | DCC is a sensitizer, Potential for N-acylurea formation | Low yield, Equilibrium reaction, Difficult purification |
Experimental Protocols
Protocol 1: Synthesis of this compound using DCC
This protocol is based on the method described by Selinger and Lapidot.
Materials:
-
Oleic Acid (2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1 equivalent)
-
Anhydrous Carbon Tetrachloride (or another anhydrous aprotic solvent like dichloromethane)
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven before use.
-
Reaction Setup: In a round-bottom flask, dissolve oleic acid (2 mmol) in anhydrous carbon tetrachloride (15 mL).
-
Addition of DCC: In a separate container, dissolve DCC (1 mmol) in anhydrous carbon tetrachloride (5 mL).
-
Reaction: Slowly add the DCC solution to the stirred oleic acid solution at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within an hour, but can be left for several hours to ensure completion. The formation of a white precipitate (DCU) will be observed.
-
Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of the anhydrous solvent to recover any entrained product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like acetone.
Protocol 2: Synthesis of this compound using Acetic Anhydride (Illustrative)
This protocol illustrates the general approach; optimization is required to improve the yield.
Materials:
-
Oleic Acid (1 equivalent)
-
Acetic Anhydride (1-3 equivalents)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine oleic acid and acetic anhydride.
-
Heating: Heat the mixture with stirring. The reaction temperature and time will need to be optimized. A patent suggests temperatures between 100°C and 160°C.
-
Equilibrium: The reaction will proceed to an equilibrium state containing a mixture of products.
-
Driving the Reaction (Optional but Recommended): To improve the yield, consider removing the acetic acid byproduct by performing the reaction under a vacuum or by using a setup for azeotropic removal.
-
Purification: The desired this compound must be separated from the reaction mixture. This typically requires fractional distillation under high vacuum.
Mandatory Visualization
Caption: Experimental workflows for this compound synthesis.
Caption: Chemical reaction pathways for this compound synthesis.
References
Common side reactions in the synthesis of oleic anhydride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oleic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the expected products?
A common laboratory method for synthesizing this compound is the reaction of oleic acid with a dehydrating agent like acetic anhydride.[1][2] This reaction does not typically go to completion but instead reaches an equilibrium. The final reaction mixture is complex and contains the desired this compound along with several other species.
When oleic acid is mixed with acetic anhydride, a two-step consecutive reaction occurs.[1] First, oleic acid reacts with acetic anhydride to form a mixed anhydride, acetic-oleic anhydride (AOA), and acetic acid.[1][2] Subsequently, the AOA can react with another molecule of oleic acid to produce this compound and another molecule of acetic acid.
Therefore, at equilibrium, the reaction mixture will contain:
-
This compound
-
Acetic-Oleic Anhydride (AOA)
-
Unreacted Oleic Acid
-
Unreacted Acetic Anhydride
-
Acetic Acid
Q2: I'm getting a very low yield of this compound. Is this normal?
Yes, obtaining a low yield of this compound, particularly when using a 1:1 molar ratio of oleic acid to acetic anhydride, is expected. At equilibrium with this ratio, the mixture may contain as little as 5% this compound. The primary product under these conditions is the mixed anhydride, acetic-oleic anhydride (AOA).
To improve the yield of the desired symmetric this compound, it is often necessary to shift the reaction equilibrium. This can be achieved by using an excess of the dehydrating agent (acetic anhydride) or by removing the byproducts (acetic acid and excess acetic anhydride) under vacuum.
Q3: What are the common side reactions I should be aware of during the synthesis of this compound?
The primary "side reactions" in the context of this compound synthesis from oleic acid and acetic anhydride are the equilibrium reactions that lead to a mixture of products rather than a single, pure compound. The main competing product is the mixed acetic-oleic anhydride.
Other potential side reactions or subsequent reactions, especially if nucleophiles are present, include:
-
Hydrolysis: this compound is susceptible to hydrolysis and will react with any moisture present to revert to two molecules of oleic acid. It is crucial to perform the reaction under anhydrous conditions.
-
Alcoholysis: If an alcohol is present, it can react with this compound to form an oleic acid ester and a molecule of oleic acid.
-
Aminolysis: Primary or secondary amines will react with this compound to produce an amide and a molecule of oleic acid.
When using other coupling agents like dicyclohexylcarbodiimide (DCC), a common side product is the formation of N-acylurea.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | The reaction has reached equilibrium with a low concentration of the desired product. | - Use an excess of acetic anhydride to shift the equilibrium towards the products.- Remove acetic acid and excess acetic anhydride under vacuum to drive the reaction forward. |
| Presence of multiple spots on TLC/peaks in HPLC | The reaction mixture is at equilibrium and contains oleic acid, acetic anhydride, acetic-oleic anhydride, and acetic acid in addition to this compound. | - This is expected. Purification is necessary to isolate the this compound.- Consider purification techniques like thin-film short-path evaporation. |
| Product decomposes back to oleic acid over time | The product is contaminated with water, leading to hydrolysis. | - Ensure all glassware is thoroughly dried before the reaction.- Use anhydrous solvents and reagents.- Store the final product under an inert atmosphere and away from moisture. |
| Formation of an insoluble white precipitate (when using DCC) | Formation of dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction. | - The DCU precipitate can be removed by filtration. |
Quantitative Data Summary
The composition of the reaction mixture at equilibrium is highly dependent on the initial molar ratio of the reactants.
Table 1: Equilibrium Composition with 1:1 Molar Ratio of Oleic Acid to Acetic Anhydride
| Component | Concentration in Mixture |
| This compound | ~5% |
| Acetic-Oleic Anhydride (AOA) | Major Product |
| Oleic Acid | Present |
| Acetic Anhydride | Present |
| Acetic Acid | Present |
Data sourced from research indicating the complexity of the equilibrium mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Oleic Acid
-
Acetic Anhydride
-
Anhydrous solvent (e.g., toluene or heptane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum source
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a round-bottom flask, dissolve oleic acid in a minimal amount of anhydrous solvent.
-
Add acetic anhydride to the flask. An excess of acetic anhydride (e.g., a 1:2 or 1:3 molar ratio of oleic acid to acetic anhydride) can be used to favor the formation of this compound.
-
Heat the reaction mixture to a temperature between 70°C and 140°C. The reaction rate increases significantly with temperature.
-
Allow the reaction to proceed for several hours. The reaction progress can be monitored by techniques such as HPLC or TLC.
-
After the reaction, remove the volatile components (acetic acid and excess acetic anhydride) by distillation or under vacuum. This step is crucial for shifting the equilibrium towards the final product.
-
The crude product can be further purified by techniques such as thin-film short-path evaporation to isolate the this compound.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction pathway for this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Oleic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude oleic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted Oleic Acid: Incomplete conversion during synthesis is a primary source of this impurity.
-
Residual Dehydrating Agent: If reagents like acetic anhydride are used in the synthesis, they may remain in the crude product.[1]
-
By-products: Acetic acid is a common by-product when using acetic anhydride for synthesis.[1]
-
Mixed Anhydrides: Formation of mixed anhydrides can occur, especially if other carboxylic acids are present.[1]
-
Color and Odor Bodies: High-temperature processes can lead to the formation of degradation by-products that impart color and odor.[1]
-
Fat-soluble Impurities: If the starting oleic acid is impure, it may contain other fatty acids, sterols, and waxes.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature of the impurities, the desired purity level, and the scale of the experiment.
-
Distillation (Short-Path Evaporation): This is highly effective for removing less volatile impurities like unreacted oleic acid and more volatile impurities like residual acetic anhydride and acetic acid. It is particularly suitable for thermally sensitive materials due to the short residence time and low operating temperatures and pressures.[1]
-
Recrystallization: This technique is useful for removing soluble impurities. The choice of solvent is critical for achieving high purity and yield.
-
Column Chromatography: This method provides high-resolution separation and is ideal for removing impurities with similar polarities to this compound.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to quantify this compound and separate it from volatile impurities. Derivatization may be necessary for analyzing related fatty acids.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and is particularly useful for detecting the presence of carboxylic acid impurities (unreacted oleic acid) by observing the characteristic C=O stretching vibrations.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and identify the number of components in a sample.
Troubleshooting Guides
Distillation (Short-Path Evaporation)
| Problem | Possible Cause | Solution |
| Low Purity of Distillate | Inefficient separation of components with close boiling points. | Optimize the distillation parameters: adjust the evaporator temperature, condenser temperature, and vacuum pressure. A multi-stage distillation might be necessary for challenging separations. |
| Entrainment of less volatile impurities. | Ensure the feed rate is not too high. Check the wiper system for proper functioning to ensure a thin, uniform film on the evaporator surface. | |
| Product is Yellow or Discolored | Thermal degradation of the product. | Use the lowest possible evaporation temperature and the highest possible vacuum to minimize thermal stress. Short-path distillation is preferred to minimize residence time. |
| Presence of color-forming impurities in the crude material. | Consider a pre-purification step like treatment with activated carbon before distillation. | |
| Low Yield | Product decomposition at the operating temperature. | Lower the evaporation temperature and increase the vacuum. |
| Incomplete condensation of the vapor. | Ensure the condenser temperature is sufficiently low to capture all the this compound vapor. |
Recrystallization
| Problem | Possible Cause | Solution |
| Low Crystal Yield | The chosen solvent is too good a solvent for this compound at low temperatures. | Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Cooling was too rapid, leading to small crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and size. | |
| Oiling Out (Product separates as a liquid instead of crystals) | The saturation temperature of the solution is above the melting point of the this compound. | Add a small amount of a "soluble solvent" to the mixture to lower the saturation point. Alternatively, use a different solvent system. |
| High concentration of impurities. | Purify the crude material by another method (e.g., distillation) before recrystallization. | |
| Crystals are Impure | Impurities were trapped within the crystal lattice. | Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of cold, fresh solvent. |
| The chosen solvent also dissolves the impurities, which then co-crystallize. | Choose a solvent that is a poor solvent for the major impurities at all temperatures. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | Incorrect stationary or mobile phase. | Select a stationary phase (e.g., silica gel) and a mobile phase with appropriate polarity to achieve good separation. A gradient elution may be necessary. |
| Column overloading. | Do not load too much crude material onto the column. The amount should be proportional to the column size. | |
| Tailing Peaks | Interactions between the analyte and active sites on the stationary phase. | Add a small amount of a polar modifier (e.g., acetic acid) to the mobile phase to block active sites. |
| Column degradation. | Use a fresh column or regenerate the existing one according to the manufacturer's instructions. | |
| Low Recovery of Product | Irreversible adsorption of the product onto the column. | Modify the mobile phase to be more eluotropic. Ensure the sample is fully dissolved before loading. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₆₆O₃ |
| Molecular Weight | 546.91 g/mol |
| Purity (Commercial) | ≥95% (GC) |
Table 2: Short-Path Distillation Parameters for Fatty Acid Anhydride Purification
| Parameter | Value |
| Evaporator Temperature | 170-180 °C |
| Pressure | 10-20 microns |
| Internal Condenser Temperature | 30 °C |
| Wiper Speed | 244 rpm (reverse) |
| Feed Rate | 3 drops/second |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Short-Path Distillation
Objective: To purify crude this compound by removing volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Chiller/circulator for condenser
-
Receiving flasks
Procedure:
-
Assemble the short-path distillation unit, ensuring all joints are properly sealed to maintain a high vacuum.
-
Pre-heat the heating mantle to the desired evaporation temperature (e.g., 170-180°C).
-
Start the chiller to circulate coolant through the internal condenser (e.g., set to 30°C).
-
Turn on the vacuum pump and allow the system to reach a stable, low pressure (e.g., 10-20 microns).
-
Slowly feed the crude this compound into the evaporator at a controlled rate (e.g., 3 drops/second).
-
The volatile components will evaporate, travel a short distance to the condenser, and condense into the receiving flask as the purified distillate.
-
Less volatile impurities will remain in the evaporator and can be collected from the residue outlet.
-
Once the distillation is complete, turn off the feed and heating. Allow the system to cool under vacuum before venting to atmospheric pressure.
-
Collect the purified this compound from the receiving flask.
Protocol 2: Recrystallization of this compound
Objective: To purify this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "less soluble" solvent (e.g., n-hexane) to the flask.
-
Gently heat the mixture on a hot plate while stirring.
-
Slowly add the "more soluble" solvent (e.g., ethyl acetate) dropwise until the this compound just dissolves completely.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify volatile impurities.
Procedure (adapted from a method for fatty acid anhydrides):
-
Sample Preparation:
-
Heat the this compound sample at 80°C until completely melted.
-
Pipette a 500 microliter portion of the melted sample into a 5 ml volumetric flask and dilute to volume with chloroform.
-
Transfer a 250 microliter portion of this solution to an autosampler vial.
-
Add 1.0 ml of a silylating agent (e.g., fresh BSTFA), cap the vial, and heat to 100°C for 5 minutes.
-
Cool the vial before analysis.
-
-
GC Conditions:
-
Injector Temperature: 350°C
-
Detector (FID) Temperature: 375°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C for 0.5 minutes.
-
Temperature Ramp: 20°C/minute.
-
Ending Temperature: 350°C and hold for 10 minutes.
-
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify and quantify the peaks based on retention times and response factors determined from standard solutions of this compound and potential impurities.
-
Visualizations
References
Green chemistry alternatives for synthesizing oleic anhydride.
Technical Support Center: Green Synthesis of Oleic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding green chemistry alternatives for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the traditional methods for synthesizing this compound, and what are their green chemistry drawbacks?
The foundational laboratory method for preparing this compound involves the dehydration of oleic acid using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as carbon tetrachloride. While this method can achieve high yields (87-94%), it presents several environmental and safety concerns.[1] DCC is a potent allergen and sensitizer, and the byproduct, dicyclohexylurea, can be difficult to remove. The use of hazardous chlorinated solvents like carbon tetrachloride is also a significant drawback from a green chemistry perspective.
Q2: What are the primary green chemistry alternatives for synthesizing this compound?
Green alternatives focus on reducing hazardous solvent use, improving energy efficiency, and utilizing safer reagents. Key approaches include:
-
Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry.[2]
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction, often leading to shorter reaction times and increased yields.[2]
-
Catalytic Approaches: Using catalysts can lower reaction temperatures and increase efficiency. Green options include recyclable catalysts like deep eutectic solvents (DES) or compounds like boric acid.
-
Alternative Dehydrating Agents: Using less hazardous dehydrating agents, such as acetic anhydride, can be a greener alternative, especially when coupled with efficient purification methods to remove byproducts.
Q3: How can catalysts be used to create a greener synthesis process?
Catalysts play a crucial role by lowering the activation energy of the reaction, which allows for milder conditions (e.g., lower temperatures) and can improve selectivity. For instance, boric acid has been used to catalyze the reaction between unsaturated fatty acids and maleic anhydride, significantly reducing the required temperature. While not a direct synthesis of this compound, the principles of using Lewis acids like boron trifluoride or recyclable deep eutectic solvents (DES) can be applied to facilitate the dehydration of oleic acid under more controlled and efficient conditions.
Q4: What are the advantages of microwave-assisted synthesis for this reaction?
Microwave-assisted synthesis offers several advantages over conventional heating. The rapid and uniform heating can significantly reduce reaction times, from hours to minutes. This can also lead to higher yields and fewer side products. For example, in the reaction of methyl oleate with maleic anhydride, microwave irradiation at 230°C for 1 hour yielded a 60% conversion, whereas conventional heating required 5 hours at 200°C to show significant product formation.
Troubleshooting Guides
Issue: Low Yield in Microwave-Assisted Synthesis
-
Possible Cause 1: Insufficient Reaction Time or Temperature. While microwave synthesis is rapid, the optimal time and temperature are crucial.
-
Solution: Gradually increase the reaction time in short increments (e.g., 5-10 minutes) or increase the temperature slightly. Monitor the reaction progress using techniques like FTIR to observe the formation of the anhydride peak.
-
-
Possible Cause 2: Inefficient Mixing. In conventional microwaves, localized heating can occur if the reaction mixture is not mixed properly.
-
Solution: If using a standard microwave, manually mix the reactant flask at set intervals. For more consistent results, use a dedicated laboratory microwave reactor with magnetic stirring capabilities.
-
Issue: Impurities or Side Products in Maleinization Reaction
-
Possible Cause 1: High Reaction Temperature. Traditional maleinization is often carried out at high temperatures (200-250°C), which can lead to a mixture of isomers and byproducts.
-
Solution: Lower the reaction temperature by using a non-polar solvent. For example, using perchlorethylene allows the reaction to proceed at its boiling point (120–121°C), resulting in a cleaner product mixture with a high total yield (98-99%).
-
-
Possible Cause 2: Incorrect Molar Ratio. The ratio of oleic acid to maleic anhydride can influence the product distribution.
-
Solution: To achieve a high yield of the desired adduct, a molar ratio of 1 to 3 times maleic anhydride to oleic acid is often recommended. An optimal ratio of 1:1.2 (oleic acid:maleic anhydride) has been reported for solvent-assisted reactions.
-
Issue: Difficulty Removing Byproducts When Using Acetic Anhydride
-
Possible Cause 1: Equilibrium Limitations. The reaction of a fatty acid with acetic anhydride is an equilibrium process, driven by the removal of the acetic acid byproduct.
-
Solution: The process should be designed to continuously remove the acetic acid and excess acetic anhydride. This is typically achieved by applying a vacuum during the reaction or in a subsequent purification step.
-
-
Possible Cause 2: Thermal Degradation During Purification. High temperatures needed for traditional distillation can degrade the desired this compound.
-
Solution: Use a mild purification technique such as thin-film short-path evaporation. This method uses low pressure (0.001 to 1 mmHg) and moderate temperatures (100°C to 220°C) to effectively separate the symmetrical anhydride from residual fatty acids and mixed anhydrides with minimal thermal stress.
-
Data Summary: Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Temperature | Time | Yield | Reference |
| Traditional | Oleic Acid, DCC, CCl₄ | Room Temp. | Not Specified | 87-94% | |
| Maleinization (Conventional) | Oleic Acid, Maleic Anhydride | 200-220°C | 3-5 hours | Not Specified | |
| Maleinization (Microwave) | Methyl Oleate, Maleic Anhydride | 230°C | 1 hour | 60% (ASA Adduct) | |
| Maleinization (Solvent-Assisted) | Oleic Acid, Maleic Anhydride, Perchlorethylene | 120-121°C | Not Specified | 98-99% (Total Products) | |
| Acetic Anhydride Prepolymer | Oleic Acid, Acetic Anhydride | 150°C | 30 min (reflux) | Not Specified |
Experimental Protocols
Protocol 1: Microwave-Assisted Maleinization of Oleic Acid (Adapted from the reaction with methyl oleate)
-
Preparation: In a microwave-safe reaction vessel, combine oleic acid and an equimolar amount of maleic anhydride.
-
Reaction: Place the vessel in a laboratory microwave reactor equipped with a magnetic stirrer. Set the temperature to 230°C and run the reaction for 1 hour in 15-minute intervals, monitoring the pressure and temperature.
-
Workup: After the reaction, cool the mixture to room temperature.
-
Purification: Centrifuge the resulting viscous liquid at 10,000 rpm for 10 minutes to separate any unreacted maleic anhydride. The product, an alkenyl succinic anhydride (ASA) derivative, can be analyzed by FTIR and NMR to confirm its structure and purity.
Protocol 2: Synthesis of Oleic-Acetic Anhydride Prepolymer (Based on the method for preparing polyanhydrides)
-
Preparation: In a round-bottom flask, dissolve oleic acid in acetic anhydride at a ratio of 1:5 (w/v).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 150°C. Maintain reflux for 30 minutes.
-
Workup: After cooling, evaporate the excess acetic anhydride and the acetic acid byproduct under reduced pressure to obtain the oleic-acetic mixed anhydride. This prepolymer can be used in subsequent polymerization reactions.
Visualizations
Caption: Workflow for Green Synthesis Pathways of this compound.
Caption: Logical Troubleshooting Flowchart for Low Reaction Yield.
References
Selection of catalysts to improve oleic anhydride reaction kinetics.
Technical Support Center: Oleic Anhydride Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Below, you will find information on common synthetic methods, troubleshooting for low yields and impurities, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound from oleic acid?
There are two main approaches for synthesizing this compound in a laboratory setting. The most direct method involves using a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), which facilitates the removal of a water molecule from two oleic acid molecules. This method is known for its mild reaction conditions and high yields[1]. A second approach involves reacting oleic acid with a more reactive anhydride, like acetic anhydride. This process does not typically yield pure this compound directly but results in an equilibrium mixture containing mixed anhydrides (acetic-oleic anhydride), symmetric anhydrides (this compound and acetic anhydride), and the corresponding carboxylic acids[2].
Q2: I need to synthesize this compound under mild conditions. Which method is most suitable?
For mild reaction conditions, the use of dicyclohexylcarbodiimide (DCC) is highly recommended. This method allows the reaction to proceed at room temperature and typically results in high yields of the desired this compound, often between 87-94%[1]. The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration[1].
Q3: Can heterogeneous acid catalysts like Amberlyst-15 be used to produce this compound?
While heterogeneous catalysts like Amberlyst-15 are used in reactions involving fatty acids and anhydrides, their primary application is in catalyzing esterification reactions, where an alcohol reacts with an anhydride[3]. They are not typically used for the direct synthesis of a symmetric anhydride from its parent carboxylic acid.
Troubleshooting Guide
Q4: My reaction of oleic acid with acetic anhydride resulted in a complex mixture of products, not pure this compound. What happened?
This is an expected outcome. The reaction between a carboxylic acid (oleic acid) and a symmetric anhydride (acetic anhydride) leads to a state of equilibrium. The final mixture contains multiple species: the mixed acetic-oleic anhydride, the symmetric this compound, unreacted acetic anhydride, unreacted oleic acid, and acetic acid formed as a byproduct. Achieving a high purity of this compound from this mixture is challenging due to the presence of these multiple components in equilibrium.
Q5: My yield of this compound is significantly lower than expected, and I suspect side reactions. What are common causes of impurity?
Low yields and impurities often stem from the high reactivity of acid anhydrides, which can react with nucleophilic contaminants.
-
Hydrolysis: The presence of water will hydrolyze the anhydride back to the carboxylic acid, reducing the final yield. It is crucial to use anhydrous solvents and reagents.
-
Alcoholysis: If alcohols are present as contaminants or as the solvent, they will react with the anhydride to form an ester and a carboxylic acid, consuming the desired product.
-
Aminolysis: Similarly, amines will react with the anhydride to produce an amide and a carboxylic acid.
To minimize these side reactions, ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous.
// Nodes start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_method [label="Which synthetic\nmethod was used?", fillcolor="#FBBC05", fontcolor="#202124"]; check_contaminants [label="Are anhydrous\nconditions ensured?", fillcolor="#FBBC05", fontcolor="#202124"];
// Acetic Anhydride Path acetic_anhydride [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; acetic_result [label="Result: Complex equilibrium mixture is expected.\nContains mixed and symmetric anhydrides.\nHigh purity of this compound is unlikely.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];
// DCC Path dcc_method [label="DCC Method", fillcolor="#F1F3F4", fontcolor="#202124"]; dcc_result [label="Proceed to check for\ncontaminants.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];
// Contaminants Path contaminants_no [label="No", fillcolor="#F1F3F4", fontcolor="#202124"]; contaminants_yes [label="Yes", fillcolor="#F1F3F4", fontcolor="#202124"]; contaminants_cause [label="Cause: Contaminants like H₂O, alcohols,\nor amines are likely reacting with the anhydride.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note]; contaminants_solution [label="Solution: Thoroughly dry all glassware.\nUse anhydrous grade solvents and reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges start -> check_method; check_method -> acetic_anhydride [label=" Acetic Anhydride "]; acetic_anhydride -> acetic_result; check_method -> dcc_method [label=" DCC "]; dcc_method -> check_contaminants;
start -> check_contaminants [label=" For any method "]; check_contaminants -> contaminants_no [label=" No "]; contaminants_no -> contaminants_cause; contaminants_cause -> contaminants_solution; } Caption: Troubleshooting guide for this compound synthesis issues.
Data Summary
The following table summarizes the common laboratory methods for preparing this compound.
| Method/Reagent | Catalyst/Dehydrating Agent | Typical Conditions | Reported Yield | Advantages & Disadvantages | Source(s) |
| Direct Dehydration | Dicyclohexylcarbodiimide (DCC) | Carbon Tetrachloride, Room Temp. | 87-94% | Pro: High yield, mild conditions, easy byproduct removal. Con: DCC is a potential allergen. | |
| Acid Interchange | Acetic Anhydride | 30-70 °C | Not specified for pure this compound | Pro: Readily available reagents. Con: Produces a complex equilibrium mixture, not pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)
This protocol is based on the method described for the synthesis of fatty acid anhydrides using DCC.
Materials:
-
Oleic Acid (high purity)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Carbon Tetrachloride (or a suitable anhydrous non-protic solvent like Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Filter funnel and filter paper
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a desiccator before use.
-
Reaction Setup: In a round bottom flask, dissolve oleic acid in an appropriate volume of anhydrous carbon tetrachloride.
-
Addition of DCC: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) in anhydrous carbon tetrachloride. Add this solution dropwise to the stirring oleic acid solution at room temperature. A molar ratio of 2:1 for oleic acid to DCC is typically used.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the oleic acid. As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form.
-
Isolation: Once the reaction is complete, remove the precipitated DCU by vacuum filtration.
-
Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude this compound. Further purification can be performed if necessary.
// Invisible nodes for layout dummy1 [style=invis]; dummy2 [style=invis];
Anhydride -> dummy1 [style=invis]; DCU -> dummy2 [style=invis];
// Edge to represent the overall transformation edge [style=dashed, arrowhead=none]; OleicAcid1 -> DCC; OleicAcid2 -> DCC; DCC -> Anhydride; DCC -> DCU; } Caption: Simplified reaction scheme for DCC-mediated dehydration.
References
Monitoring oleic anhydride reaction progress using TLC or HPLC.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of oleic anhydride synthesis using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the this compound reaction? A1: Monitoring the reaction is essential to determine the rate of conversion, identify the formation of byproducts, and establish the reaction endpoint. This ensures optimal yield and purity of the final product, preventing unnecessary reaction time and decomposition.
Q2: What are the key chemical species to track during the reaction? A2: The primary species to monitor are the starting material (oleic acid), the desired product (this compound), and potential byproducts. A common byproduct is the unreacted starting material or hydrolysis of the product back to oleic acid[1].
Q3: Which technique, TLC or HPLC, is better for monitoring this reaction? A3: Both techniques are valuable. TLC is a rapid, qualitative method ideal for quick, frequent checks of reaction progress at the bench[2][3]. HPLC is a quantitative method that provides more detailed information on purity, concentration of components, and can resolve complex mixtures, making it ideal for kinetic studies and final product analysis[4][5].
Q4: How does the polarity of oleic acid and this compound differ, and how does this affect separation? A4: Oleic acid is more polar than this compound due to its free carboxylic acid group, which can engage in hydrogen bonding. The anhydride is less polar. In normal-phase chromatography (like on silica gel TLC), the more polar oleic acid will have a lower Retention factor (Rf) value, while the less polar this compound will travel further up the plate, resulting in a higher Rf value. In reversed-phase HPLC, the less polar this compound will be retained longer on the nonpolar stationary phase.
TLC Monitoring: Troubleshooting and Guide
Q5: My TLC spots are streaking. What is the cause and how can I fix it? A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading : The sample applied to the plate is too concentrated. Try diluting your sample before spotting it on the plate.
-
Acidic Nature of Oleic Acid : The carboxylic acid group can interact strongly with the acidic silica gel stationary phase. To prevent this, add a small amount (0.1–2.0%) of a volatile acid like acetic acid or formic acid to your mobile phase.
-
Highly Polar Solvent : If the spotting solvent is too polar, it can cause the initial spot to be too diffuse. Ensure the spotting solvent is volatile and allows for a tight, small spot.
Q6: The spots are not moving from the baseline (low Rf) or are running at the solvent front (high Rf). How do I adjust this? A6: This indicates an issue with the mobile phase polarity.
-
Spots at Baseline (Low Rf) : Your mobile phase is not polar enough to move the analytes up the plate. Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
-
Spots at Solvent Front (High Rf) : Your mobile phase is too polar. Decrease the proportion of the polar solvent to increase retention on the silica plate.
Q7: I can't see any spots on my TLC plate after development. What should I do? A7: Oleic acid and this compound are not strongly UV-active.
-
Use a Staining Agent : Visualize the spots using a chemical stain. Iodine vapor is a common, non-destructive stain for unsaturated compounds. Alternatively, a phosphomolybdic acid stain or charring with a sulfuric acid solution can be effective for lipids.
-
Check Sample Concentration : The sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry completely between applications, to concentrate the sample.
-
Use a Fluorescent Plate : If using a TLC plate with a fluorescent indicator (F254), some compounds may appear as dark spots under UV light at 254 nm by quenching the fluorescence.
Table 1: Common TLC Troubleshooting Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is overloaded; Oleic acid interacting with silica. | Dilute the reaction sample; Add 0.5-1% acetic acid to the mobile phase. |
| Rf Too Low (<0.2) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., change hexane:ethyl acetate from 9:1 to 7:3). |
| Rf Too High (>0.8) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., change hexane:ethyl acetate from 7:3 to 9:1). |
| No Visible Spots | Compounds are not UV-active; Sample is too dilute. | Use a chemical stain (e.g., iodine, phosphomolybdic acid); Concentrate the spot by applying multiple times. |
| Poor Separation | Improper solvent system. | Test different solvent systems with varying polarities (e.g., petroleum ether/diethyl ether, toluene/ethyl acetate). |
HPLC Monitoring: Troubleshooting and Guide
Q8: What is a good starting point for an HPLC method for this compound synthesis? A8: A reversed-phase HPLC method is most suitable.
-
Column : A C18 or C8 column is standard for fatty acid analysis.
-
Mobile Phase : A gradient of acetonitrile and water is commonly used. To ensure good peak shape for oleic acid, the mobile phase should be acidified with 0.1% acetic acid, formic acid, or trifluoroacetic acid (TFA).
-
Detection : UV detection at a low wavelength (~205-210 nm) can be used, but sensitivity may be limited and baseline noise high. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often a better choice for these types of compounds.
Q9: The oleic acid peak in my HPLC chromatogram is tailing. How can I improve the peak shape? A9: Peak tailing for acidic compounds is often due to interactions with the silica backbone of the column.
-
Acidify the Mobile Phase : Adding an acid like TFA or formic acid to the mobile phase suppresses the ionization of the carboxylic acid, reducing its interaction with residual silanol groups on the stationary phase.
-
Use a High-Purity Column : Modern, high-purity silica columns (Type B) have fewer accessible silanol groups and are less prone to causing peak tailing with basic or acidic compounds.
-
Check for Column Degradation : Over time, especially at high pH, the stationary phase can degrade, exposing more silanol groups. If the problem persists, the column may need to be replaced.
Q10: My retention times are drifting between injections. What is causing this? A10: Drifting retention times suggest a change in the chromatographic conditions.
-
Column Temperature : Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.
-
Mobile Phase Composition : If the mobile phase is mixed online, ensure the pump's proportioning valves are working correctly. If prepared manually, ensure it is thoroughly mixed. Evaporation of the more volatile solvent component can also alter the composition over time.
-
Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common practice is to equilibrate for 5-10 column volumes.
Q11: I am observing high backpressure in my HPLC system. What are the common causes? A11: High backpressure is typically caused by a blockage in the system.
-
Blocked Frit or Guard Column : Particulates from the sample or mobile phase can clog the column inlet frit or the guard column. Try flushing the system without the column to isolate the issue. If pressure returns to normal, the column is the source; try back-flushing it or replace the guard column/frit.
-
Precipitated Buffer : If using buffers, ensure they are fully soluble in the mobile phase mixture. Buffer precipitation can cause widespread blockage.
-
Kinked Tubing : Check all PEEK or stainless steel tubing for kinks or blockages.
Table 2: Common HPLC Troubleshooting Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column degradation. | Add 0.1% TFA or formic acid to the mobile phase; Use a high-purity silica column; Replace the column if old. |
| Drifting Retention Times | Temperature fluctuations; Inconsistent mobile phase. | Use a column oven; Ensure mobile phase is well-mixed and degassed; Allow for sufficient column equilibration. |
| High System Pressure | Blockage in guard column, column frit, or tubing. | Replace guard column; Back-flush analytical column; Check for kinks in tubing. |
| Split or Double Peaks | Column void (bed collapse); Sample solvent is too strong. | Replace the column; Dilute the sample in the initial mobile phase. |
| Baseline Noise | Air bubbles in the pump/detector; Contaminated mobile phase. | Degas the mobile phase thoroughly; Flush the pump; Use fresh, HPLC-grade solvents. |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Formation
-
Preparation : Pour a mobile phase of Hexane:Ethyl Acetate:Acetic Acid (80:20:1 v/v/v) into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow it to equilibrate for 10-15 minutes.
-
Spotting : On a silica gel TLC plate, gently draw a light pencil line about 1 cm from the bottom. Mark three lanes: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction).
-
In the 'SM' lane, spot a dilute solution of pure oleic acid.
-
In the 'RXN' lane, spot a sample taken directly from the reaction mixture.
-
In the 'CO' lane, first spot the starting material, then carefully spot the reaction mixture on top of it.
-
-
Development : Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the pencil line. Replace the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots by placing the plate in a chamber containing a few iodine crystals or by dipping it into a phosphomolybdic acid stain followed by gentle heating.
-
Analysis : The disappearance of the oleic acid spot (lower Rf) and the appearance of the this compound spot (higher Rf) in the 'RXN' lane indicate reaction progress. The 'CO' spot helps confirm the identity of the starting material spot in the reaction lane.
Protocol 2: HPLC Monitoring of this compound Formation
-
System Preparation :
-
Column : Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Setup : Purge the system and equilibrate the column with the initial mobile phase conditions (e.g., 70% B) for at least 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30°C.
-
-
Sample Preparation : Take an aliquot from the reaction mixture and dilute it significantly (e.g., 1:1000) with the initial mobile phase composition to prevent solvent mismatch effects and column overload.
-
HPLC Run : Inject the prepared sample. Run a gradient program to ensure separation of all components.
Table 3: Example HPLC Gradient Program
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 30 70 15.0 0 100 20.0 0 100 20.1 30 70 25.0 30 70 -
Detection : Monitor the elution profile using an ELSD or MS detector. If using a UV detector, set the wavelength to 205 nm.
-
Analysis : Identify the peaks corresponding to oleic acid and this compound based on their retention times (determined by injecting standards). Quantify the progress by integrating the peak areas to determine the relative percentage of reactant remaining and product formed.
Visual Workflow and Logic Diagrams
Caption: Workflow for monitoring reaction progress using TLC.
Caption: this compound synthesis and primary side reaction.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Handling Moisture-Sensitive Oleic Anhydride
Welcome to the Technical Support Center for oleic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with handling this moisture-sensitive reagent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of acylated product. | 1. Degradation of this compound: The most common cause is hydrolysis of the anhydride to oleic acid due to exposure to moisture.[1][2][3] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst.[4] 3. Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction rate.[4] 4. Deactivated Aromatic Ring (for Friedel-Crafts acylation): The aromatic ring contains strongly deactivating groups (e.g., -NO2). | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Increase reaction temperature, extend the reaction time, or use a suitable catalyst (e.g., pyridine, DMAP). 3. Force Reaction Conditions: For sterically hindered substrates, consider using higher temperatures, longer reaction times, or a more potent catalyst. 4. Use an Alternative Synthesis Route: Friedel-Crafts acylation will likely fail; consider a different synthetic strategy. |
| Formation of unexpected byproducts. | 1. Hydrolysis: Formation of oleic acid as a byproduct. 2. Side Reactions: In Friedel-Crafts acylation, the Lewis acid catalyst may react with basic groups on the substrate. 3. Thermal Decomposition: At elevated temperatures (200-500 °C), this compound can decompose. | 1. Strict Moisture Control: Handle this compound in a glove box or under an inert atmosphere. Use freshly dried solvents. 2. Protect Functional Groups: If your substrate has basic functional groups, consider protecting them before the acylation reaction. 3. Control Reaction Temperature: Maintain the recommended reaction temperature and avoid excessive heating. |
| This compound appears discolored or has a rancid odor. | Oxidation and/or Hydrolysis: Exposure to air and moisture can lead to oxidation and hydrolysis, causing discoloration and the formation of oleic acid which may have a rancid odor. | Proper Storage: Store this compound under an inert atmosphere, tightly sealed, and at the recommended temperature (typically -20°C for long-term storage). Avoid exposure to light. |
| Difficulty in purifying the final product. | Presence of Oleic Acid: The byproduct oleic acid can be difficult to separate from the desired product. | Purification Techniques: Consider purification methods such as column chromatography on silica gel or thin-film short-path evaporation. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I properly store this compound? A1: this compound is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, storage at -20°C is recommended. Some suppliers ship it at room temperature for short durations.
-
Q2: What are the key safety precautions when working with this compound? A2: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. An emergency eye wash station and safety shower should be readily accessible.
-
Q3: What should I do in case of a spill? A3: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a labeled container for proper disposal. Prevent the spill from entering drains or waterways.
Experimental Procedures
-
Q4: My reaction requires anhydrous conditions. How can I ensure my setup is sufficiently dry? A4: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of inert gas. Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Q5: What is the primary degradation product of this compound, and how can I detect it? A5: The primary degradation product is oleic acid, formed through hydrolysis. This can be detected using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of a broad O-H stretch characteristic of carboxylic acids, and a shift in the carbonyl stretching frequency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to quantify the presence of oleic acid.
-
Q6: Can I use a base in my acylation reaction with this compound? A6: Yes, a non-nucleophilic base like pyridine or triethylamine is often used as a catalyst and to neutralize the oleic acid byproduct formed during the reaction. This can help drive the reaction to completion.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆H₆₆O₃ | |
| Molecular Weight | 546.9 g/mol | |
| Melting Point | 22-24 °C | |
| Boiling Point | 200-215 °C at 11 mmHg | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Solubility | Insoluble in water. Soluble in many organic solvents like ethanol, DMF, and DMSO. | |
| Storage Temperature | -20°C (long-term) |
Experimental Protocols
Protocol 1: General Acylation of an Alcohol with this compound
This protocol describes a general procedure for the esterification of an alcohol using this compound.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in the same dry solvent to the alcohol solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
Protocol 2: Synthesis of this compound from Oleic Acid
A common laboratory method for preparing this compound involves the dehydration of oleic acid using a carbodiimide.
-
Reactant Setup: In a round-bottom flask under an inert atmosphere, dissolve oleic acid (2 equivalents) in a dry aprotic solvent such as dichloromethane or carbon tetrachloride.
-
Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in the same dry solvent to the oleic acid solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or thin-film short-path evaporation to achieve higher purity.
Visualizations
References
Technical Support Center: Minimizing By-products in the Maleinization of Oleic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the maleinization reaction with oleic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the maleinization of oleic acid, offering potential causes and solutions to minimize the formation of unwanted by-products.
Q1: My reaction mixture has become viscous and difficult to stir. What is causing this and how can I prevent it?
A1: Increased viscosity is typically a sign of polymerization, a common side reaction in maleinization. This can be caused by several factors:
-
High Temperatures: Temperatures exceeding 220-230°C can promote radical-induced polymerization of both maleic anhydride and the unsaturated fatty acid.[1]
-
High Maleic Anhydride Concentration: An excessive molar ratio of maleic anhydride to oleic acid can lead to the formation of poly(maleic anhydride).
-
Presence of Oxygen: Oxygen can initiate radical chain reactions, leading to polymerization.
-
Extended Reaction Times: Prolonged heating can increase the likelihood of polymerization.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Aim for the lowest temperature that allows for a reasonable reaction rate. Studies have shown successful maleinization at temperatures as low as 120-121°C in the presence of a solvent, which can significantly reduce polymerization.[2]
-
Adjust Molar Ratio: Use a moderate excess of maleic anhydride. A molar ratio of oleic acid to maleic anhydride of 1:1.2 has been reported to be effective.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Monitor Reaction Progress: Track the consumption of reactants using techniques like Fourier-transform infrared spectroscopy (FTIR) to avoid unnecessarily long reaction times. The appearance of peaks around 1780 cm⁻¹ and 1850 cm⁻¹ (C=O stretching of the anhydride) and the disappearance of the C=C bond of maleic anhydride can be monitored.
-
Consider Inhibitors: The use of radical inhibitors can help suppress polymerization.
Q2: The final product is much darker than expected. What causes the dark coloration and how can I minimize it?
A2: Darkening of the product is often associated with side reactions occurring at elevated temperatures, such as oxidation and polymerization.
Troubleshooting Steps:
-
Lower Reaction Temperature: As with viscosity, reducing the reaction temperature is a key factor in preventing product darkening.
-
Use an Inert Atmosphere: Blanketing the reaction with an inert gas will minimize oxidation of the oleic acid and other components.
-
Purify Oleic Acid: Commercially available oleic acid can contain impurities that are more susceptible to degradation at high temperatures. Purification of oleic acid prior to the reaction can lead to a lighter-colored product.
-
Minimize Reaction Time: Shorter reaction times at optimal temperatures can reduce the formation of color bodies.
Q3: My product yield is low, and I have a significant amount of unreacted oleic acid. How can I improve the conversion?
A3: Low conversion can be attributed to several factors:
-
Suboptimal Temperature: The reaction temperature may be too low for the ene reaction to proceed efficiently.
-
Insufficient Maleic Anhydride: The molar ratio of maleic anhydride may be too low.
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Steps:
-
Gradual Temperature Increase: A staged temperature approach (e.g., holding at 180°C, 200°C, and then 220°C) has been used to control the reaction and improve yield.[1]
-
Optimize Reactant Ratio: Experiment with slightly increasing the molar excess of maleic anhydride.
-
Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.
-
Monitor the Reaction: Use analytical techniques like FTIR or titration of the remaining maleic anhydride to determine when the reaction has reached completion.
Q4: I am observing the formation of isomeric by-products. How can I control the selectivity of the reaction?
A4: The ene reaction between maleic anhydride and oleic acid can lead to the formation of different isomers. The position of the succinic anhydride group on the fatty acid chain can vary.
Troubleshooting Steps:
-
Catalyst Selection: The use of specific catalysts can influence the regioselectivity of the reaction. For instance, certain rhodium catalysts have been shown to favor the formation of specific cyclic products.
-
Temperature Control: Reaction temperature can influence the distribution of isomers. Careful control and optimization of the temperature profile may favor the desired isomer.
-
Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different isomers formed. This information is crucial for optimizing the reaction conditions to favor the desired product.
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data from various studies on the maleinization of oleic acid and related compounds, highlighting the impact of different reaction parameters on yield and by-product formation.
Table 1: Effect of Temperature and Reactant Ratio on Maleinization of Soybean Oil (a model for unsaturated fatty acids)
| Temperature (°C) | Molar Ratio (Maleic Anhydride:Triglyceride) | Reaction Time (h) | Moles of Maleic Anhydride Added per Triglyceride |
| 200 | 1.7:1 | 4 | ~1.5 |
| 200 | 3.0:1 | 4 | ~2.5 |
| 200 | 4.5:1 | 1 | 2.8 |
| 230 | 4.5:1 | 0.5 | 2.7 |
Note: Higher ratios and temperatures generally lead to a higher degree of maleinization, but also increase the risk of side reactions if not carefully controlled.
Table 2: Comparison of Conventional vs. Microwave Heating for Maleinization of Methyl Oleate
| Heating Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Conventional | 200 | 5 | 26-28 |
| Microwave | 230 | 1 | 57-60 |
Note: Microwave heating can significantly reduce reaction times and improve yields, but may also lead to increased viscosity.
Experimental Protocols
This section provides a detailed methodology for a typical maleinization reaction of oleic acid. Researchers should adapt this protocol based on their specific equipment and safety procedures.
Detailed Experimental Protocol: Maleinization of Oleic Acid
Materials:
-
Oleic Acid (purified, >99%)
-
Maleic Anhydride
-
Nitrogen or Argon gas supply
-
Reaction flask (three-necked, round-bottom)
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
Procedure:
-
Reactant Purification:
-
Commercial oleic acid may contain pro-oxidant impurities. It is recommended to purify it by low-temperature crystallization from a solvent like acetone to remove saturated fatty acids and other impurities.
-
-
Reaction Setup:
-
Assemble a clean, dry three-necked flask with a mechanical stirrer, a condenser, and a gas inlet/outlet for the inert atmosphere.
-
Place the flask in a heating mantle connected to a temperature controller.
-
-
Charging Reactants:
-
Charge the purified oleic acid into the reaction flask.
-
Begin stirring and purge the system with nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Slowly add the maleic anhydride to the stirred oleic acid. A typical molar ratio is 1:1.2 (oleic acid:maleic anhydride).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 180-220°C). A lower temperature profile (e.g., 120-150°C) may be employed if a solvent and/or catalyst is used.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
Monitor the reaction progress by periodically taking small samples for analysis (e.g., FTIR to observe the disappearance of the maleic anhydride C=C peak and the appearance of the succinic anhydride carbonyl peaks).
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Unreacted maleic anhydride can be removed by vacuum distillation due to its volatility.
-
Alternatively, for smaller scale reactions, unreacted maleic anhydride can be separated by centrifugation after cooling.
-
The final product can be further purified by techniques such as column chromatography if necessary to remove any remaining impurities or by-products.
-
Visualizations
Diagram 1: Key Reaction Pathways in Oleic Acid Maleinization
Caption: Main reaction pathways in the maleinization of oleic acid.
Diagram 2: Troubleshooting Workflow for High Viscosity
Caption: A logical workflow for troubleshooting high viscosity issues.
References
Validation & Comparative
A Comparative Guide to the FT-IR Characterization of Oleic Anhydride
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of oleic anhydride against its common precursor, oleic acid. FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For researchers and professionals in drug development and materials science, this method offers a reliable way to confirm the synthesis of this compound from oleic acid by tracking the appearance and disappearance of specific vibrational bands.
Distinguishing this compound from Oleic Acid
The conversion of oleic acid to this compound is a dehydration reaction that creates an anhydride functional group (R-C(=O)-O-C(=O)-R) from two carboxylic acid groups. This transformation is clearly identifiable in the FT-IR spectrum. The most significant change is the disappearance of the broad hydroxyl (-OH) stretching band of the carboxylic acid and the emergence of two distinct carbonyl (C=O) stretching bands characteristic of an acid anhydride.[1][2]
Key Spectral Differences:
-
Oleic Acid: Features a very broad absorption band typically between 3500 cm⁻¹ and 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimer.[3] It also shows a single, strong carbonyl (C=O) absorption peak around 1710 cm⁻¹.[4][5]
-
This compound: Lacks the broad O-H stretch. Instead, its spectrum is dominated by two strong carbonyl absorption bands resulting from symmetric and asymmetric stretching vibrations of the C=O groups. For non-cyclic, unsaturated anhydrides like this compound, these peaks are typically observed around 1815-1745 cm⁻¹ and 1750-1720 cm⁻¹. The presence of these two distinct peaks is a definitive indicator of anhydride formation.
Additionally, both molecules exhibit strong C-H stretching vibrations from their long aliphatic chains in the 3000-2800 cm⁻¹ region.
Quantitative Data Summary
The following table summarizes the characteristic FT-IR absorption frequencies for this compound and oleic acid, allowing for a direct comparison.
| Functional Group | Vibrational Mode | Oleic Acid (cm⁻¹) | This compound (cm⁻¹) | Significance of Change |
| Carboxylic Acid | O-H Stretch | ~3500 - 2500 (very broad) | Absent | Disappearance confirms loss of carboxylic acid group. |
| Carbonyl | C=O Stretch | ~1710 (strong, sharp) | Absent | Disappearance of the acid C=O peak. |
| Anhydride | C=O Asymmetric Stretch | Absent | ~1815 - 1745 (strong) | Appearance confirms anhydride formation. |
| Anhydride | C=O Symmetric Stretch | Absent | ~1750 - 1720 (strong) | Appearance confirms anhydride formation. |
| Alkane | C-H Stretch | ~2925 and 2854 (strong) | ~2925 and 2854 (strong) | Remains unchanged, representing the aliphatic backbone. |
| Alkene | =C-H Stretch | ~3005 (medium) | ~3005 (medium) | Remains unchanged, representing the C=C bond in the oleyl chain. |
| Anhydride | C-O Stretch | Absent | ~1000 - 1300 (medium) | Appearance of anhydride C-O linkage. |
Experimental Protocol: FT-IR Analysis via ATR
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for FT-IR that requires minimal sample preparation.
Objective: To obtain a high-quality FT-IR spectrum of this compound to verify its synthesis and purity.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound (liquid or waxy solid)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient air (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal. If the sample is a waxy solid, gently press it onto the crystal to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The data is usually collected in the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be baseline-corrected if necessary.
-
Analysis: Identify the key absorption bands as listed in the data table to confirm the presence of the anhydride functional group and the absence of the starting oleic acid.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prepare for the next sample.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow for FT-IR analysis.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Caption: Logical relationship of key FT-IR features for identification.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting ¹H and ¹³C NMR Spectra of Oleic Anhydride: A Comparative Guide
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of oleic anhydride, a symmetrical anhydride derived from the monounsaturated omega-9 fatty acid, oleic acid. By comparing the predicted spectral data of this compound with the experimental data of its precursor, oleic acid, this guide offers a clear understanding of the key spectral changes that occur upon anhydride formation.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of this compound, with its two long aliphatic chains, two cis-alkene moieties, and a central anhydride functional group, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, the number of unique signals is halved compared to an asymmetrical anhydride.
The predicted chemical shifts for this compound are presented in the tables below, alongside the experimental data for oleic acid for direct comparison. These predictions are based on established chemical shift ranges for the constituent functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound vs. Experimental Shifts for Oleic Acid.
| Assignment | Functional Group | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (Oleic Acid) | Predicted Multiplicity | Predicted Integration |
| a | Olefinic (-CH=CH-) | ~5.35 | 5.34 | Multiplet | 4H |
| b | α to C=O (-CH₂-COO-) | ~2.50 | 2.34 | Triplet | 4H |
| c | Allylic (=CH-CH₂-) | ~2.01 | 2.01 | Multiplet | 8H |
| d | β to C=O (-CH₂-CH₂-COO-) | ~1.63 | 1.63 | Multiplet | 4H |
| e | Aliphatic chain (-(CH₂)ₙ-) | ~1.2-1.4 | 1.27-1.35 | Multiplet | 40H |
| f | Terminal methyl (-CH₃) | ~0.88 | 0.88 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound vs. Experimental Shifts for Oleic Acid.
| Assignment | Functional Group | Predicted Chemical Shift (this compound) | Experimental Chemical Shift (Oleic Acid) |
| 1 | Carbonyl (-COOCO-) | ~170 | ~180 (Carboxylic Acid) |
| 2, 3 | Olefinic (-CH=CH-) | ~130 | 130.0, 129.8 |
| 4 | α to C=O (-CH₂-COO-) | ~34 | 34.1 |
| 5 | Allylic (=CH-CH₂-) | ~27 | 27.2 |
| 6 | β to C=O (-CH₂-CH₂-COO-) | ~25 | 24.7 |
| 7-16 | Aliphatic chain (-(CH₂)ₙ-) | ~29-32 | 29.1-31.9 |
| 17 | Methylene (-CH₂-CH₃) | ~22.7 | 22.7 |
| 18 | Terminal methyl (-CH₃) | ~14.1 | 14.1 |
Spectral Interpretation
¹H NMR Spectrum
The most significant difference in the predicted ¹H NMR spectrum of this compound compared to oleic acid is the downfield shift of the protons alpha to the carbonyl group (labeled 'b'). In oleic acid, these protons appear as a triplet around 2.34 ppm.[1] For this compound, this signal is expected to shift downfield to approximately 2.50 ppm due to the increased electron-withdrawing nature of the anhydride functional group compared to the carboxylic acid.
The olefinic protons ('a') are expected to remain in a similar region, around 5.35 ppm, as a multiplet.[2] The allylic protons ('c') and the protons of the terminal methyl group ('f') are also predicted to have chemical shifts very similar to those in oleic acid, at approximately 2.01 ppm and 0.88 ppm, respectively.[1][2] The large signal corresponding to the aliphatic chain protons ('e') will dominate the region between 1.2 and 1.4 ppm.
¹³C NMR Spectrum
In the ¹³C NMR spectrum, the most notable change is the chemical shift of the carbonyl carbon ('1'). In oleic acid, the carboxylic acid carbon resonates at approximately 180 ppm.[3] In this compound, this signal is expected to shift upfield to around 170 ppm, a characteristic chemical shift for anhydride carbonyl carbons.
The olefinic carbons ('2' and '3') are predicted to appear around 130 ppm, consistent with the values for oleic acid. The carbons of the aliphatic chain, including the alpha and beta carbons to the carbonyl, the allylic carbons, and the terminal methyl carbon, are all expected to have chemical shifts very similar to their counterparts in oleic acid.
Experimental Protocol
To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is capable of dissolving the nonpolar analyte and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-established and do not typically interfere with the signals of interest.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Process the data with an exponential multiplication function and Fourier transformation.
-
-
Data Analysis: Reference the spectra to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm). Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
Key Structural Features and NMR Correlation
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments with their expected NMR chemical shift regions.
Caption: Key functional groups in this compound and their NMR shifts.
References
A Comparative Guide to Oleic Anhydride and Acetic Anhydride as Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison between two acylating agents: the commonly utilized acetic anhydride and the less conventional oleic anhydride, with a particular focus on the enhanced reactivity of mixed anhydride systems. This comparison is supported by experimental data to inform the rational selection of reagents for acylation reactions in research and drug development.
Performance Comparison of Acylating Agents
Acetic anhydride is a widely used reagent for the acetylation of alcohols, amines, and phenols due to its high reactivity and the relative ease of removal of its acetic acid byproduct.[1][2] this compound, a larger and more sterically hindered molecule, is less commonly used in its pure form. However, a highly reactive acylating system can be generated in situ by reacting oleic acid with acetic anhydride. This process forms a mixture containing a highly reactive mixed acetic-oleic anhydride, alongside the symmetric acetic and oleic anhydrides.[3] This mixed anhydride is often more reactive than either of the parent symmetric anhydrides.[3]
This guide focuses on the comparative performance of acetic anhydride alone versus the mixed anhydride system generated from oleic acid and acetic anhydride for the acylation of common substrates, benzyl alcohol and aniline.
Table 1: Comparative Acylation of Benzyl Alcohol
| Acylating Agent | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Benzyl Alcohol | None | Solvent-free | 60 | 7 | >99%[4] |
| Acetic Anhydride | Benzyl Alcohol | None | Solvent-free | Room Temp. | 24 | 63% |
Table 2: Comparative Acylation of Aniline
| Acylating Agent | Substrate | Catalyst/Conditions | Solvent | Time | Yield |
| Acetic Anhydride | Aniline | Sodium Acetate | Water | Immediate | High (not quantified) |
| Acetic Anhydride | Aniline | None | Solvent-free | 30 min | High (not quantified) |
Reaction Mechanisms and Logical Relationships
The acylation of a nucleophile (e.g., an alcohol or amine) by either acetic anhydride or a mixed acetic-oleic anhydride proceeds through a nucleophilic acyl substitution mechanism. The key difference lies in the nature of the leaving group and the potential for regioselectivity in the case of the mixed anhydride.
General Acylation Workflow
The logical workflow for selecting an acylating agent involves considering the substrate's reactivity, the desired reaction conditions (temperature, time), and the nature of the acyl group to be introduced.
Caption: Logical workflow for selecting an acylating agent.
Nucleophilic Acyl Substitution with Acetic Anhydride
The nucleophile attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as the leaving group to form the acylated product.
Caption: Acylation mechanism with acetic anhydride.
Formation and Reaction of Mixed Acetic-Oleic Anhydride
When oleic acid is reacted with acetic anhydride, a reversible reaction occurs, forming the mixed acetic-oleic anhydride. This mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack can occur at either the acetyl or the oleoyl carbonyl, leading to two possible acylated products. The regioselectivity of this attack is influenced by steric and electronic factors.
Caption: Formation and reactivity of mixed anhydride.
Experimental Protocols
Protocol 1: Acylation of Benzyl Alcohol with Acetic Anhydride (Solvent-Free)
Materials:
-
Benzyl alcohol (1 mmol)
-
Acetic anhydride (1.5 mmol)
-
25 mL round-bottom flask
-
Glass rod
-
Preheated oil bath
-
Diethyl ether
-
Gas chromatograph for monitoring
Procedure:
-
To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) followed by acetic anhydride (1.5 mmol).
-
Homogenize the mixture using a glass rod.
-
Place the flask in a preheated oil bath maintained at 60°C.
-
Monitor the reaction progress by taking periodic samples, diluting with diethyl ether, and analyzing by gas chromatography.
-
Upon completion, the product can be purified by standard workup procedures, typically involving washing with aqueous sodium bicarbonate solution to remove acetic acid, followed by extraction and solvent evaporation.
Protocol 2: Acylation of Aniline with Acetic Anhydride in Aqueous Medium
Materials:
-
Aniline (500 mg)
-
Water (14 mL)
-
Concentrated hydrochloric acid (0.45 mL)
-
Acetic anhydride (0.6 mL)
-
Sodium acetate (530 mg) in 3 mL of water
-
Ice bath
-
Vacuum filtration apparatus
-
95% Ethanol for recrystallization
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water in an Erlenmeyer flask. Note that two layers will be observed.
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which dissolves in water.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid acetanilide by vacuum filtration.
-
Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.
Protocol 3: General Procedure for Acylation using a Mixed Acetic-Oleic Anhydride System (In Situ Formation)
Materials:
-
Substrate (alcohol or amine, 1 mmol)
-
Oleic acid (1 mmol)
-
Acetic anhydride (1.1 mmol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the substrate (1 mmol) and oleic acid (1 mmol) in the anhydrous solvent.
-
Cool the solution in an ice bath (0°C).
-
Slowly add acetic anhydride (1.1 mmol) to the stirred solution. The mixed anhydride will form in situ.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by TLC or GC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the acylated product from any unreacted starting material and the oleic and acetic acid byproducts.
Conclusion
Acetic anhydride remains a robust and widely applicable acylating agent for a variety of substrates. Its reactivity, cost-effectiveness, and the ease of byproduct removal make it a staple in organic synthesis. While this compound itself is not a common choice for acylation, its combination with acetic anhydride to form a mixed anhydride presents an interesting strategy for enhancing reactivity. This approach may be particularly beneficial for less reactive substrates or when milder reaction conditions are required.
For drug development professionals, the choice between these acylating systems will depend on the specific synthetic goals. For simple acetylations, acetic anhydride is often sufficient. However, for the introduction of a lipophilic oleoyl group or when struggling with the acylation of a challenging substrate, the in-situ formation of a mixed acetic-oleic anhydride is a valuable technique to consider. Further research to quantify the reactivity of this mixed anhydride system on a broader range of substrates would be beneficial for its wider adoption.
References
Unveiling the Molecular Architecture: A Comparative Guide to Confirming Oleic Anhydride's Structure
For researchers, scientists, and drug development professionals, the precise structural confirmation of lipid molecules like oleic anhydride is paramount. This guide provides a comparative analysis of mass spectrometry and other spectroscopic techniques for the definitive structural elucidation of this compound, supported by experimental data and detailed protocols.
The synthesis of this compound, a key intermediate in the production of various oleochemicals and pharmaceuticals, requires rigorous analytical confirmation to ensure purity and correct molecular structure. While several techniques can provide structural insights, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed fragmentation information, which is crucial for unambiguous identification. This guide will delve into the application of mass spectrometry for confirming the structure of this compound and compare its performance with alternative methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: A Powerful Tool for Structural Verification
Mass spectrometry is a premier analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. When analyzing this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.
A typical mass spectrum of this compound will not only show the molecular ion peak, confirming its molecular weight, but also a characteristic fragmentation pattern that acts as a molecular fingerprint. The primary fragmentation of fatty acid anhydrides in the mass spectrometer involves the cleavage of the C-O bond of the anhydride linkage, leading to the formation of a stable acylium ion.
Predicted Fragmentation Pattern of this compound:
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak at m/z 546.9. The most significant fragmentation is expected to be the formation of the oleoyl acylium ion at m/z 265. This is due to the cleavage of the anhydride bond, which is a characteristic fragmentation for this class of compounds. Further fragmentation of the oleoyl acylium ion and the aliphatic chain will also be observed.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z | Relative Intensity |
| [M]+• (Molecular Ion) | 546.9 | Low |
| [CH3(CH2)7CH=CH(CH2)7CO]+ (Oleoyl acylium ion) | 265.2 | High |
| [M - C18H33O2]+ | 281.2 | Moderate |
| Fragments from aliphatic chain | Various | Low to Moderate |
Comparative Analysis with Alternative Methods
While mass spectrometry is a powerful tool, a comprehensive structural confirmation often involves complementary data from other analytical techniques. FT-IR and NMR spectroscopy provide valuable information about the functional groups and the carbon-hydrogen framework of the molecule, respectively.
Table 2: Comparison of Analytical Techniques for this compound Structure Confirmation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity and specificity; detailed structural information from fragmentation. | Can be destructive; may require derivatization for some ionization techniques. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, C-O-C) | Non-destructive; provides quick confirmation of the anhydride group. | Provides limited information on the overall molecular structure. |
| NMR Spectroscopy (¹H & ¹³C) | Carbon-hydrogen framework and chemical environment of atoms | Non-destructive; provides detailed information on molecular connectivity. | Lower sensitivity compared to MS; requires larger sample amounts. |
FT-IR Spectroscopy Data:
The FT-IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group. Two distinct carbonyl (C=O) stretching bands are observed due to symmetric and asymmetric stretching vibrations, which is a hallmark of anhydrides.
Table 3: Characteristic FT-IR Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (asymmetric stretch) | ~1815 | Anhydride carbonyl |
| C=O (symmetric stretch) | ~1750 | Anhydride carbonyl |
| C-O-C stretch | ~1045 | Anhydride ether linkage |
| C=C stretch | ~1650 | Alkene |
| C-H stretch (sp²) | ~3005 | Alkene C-H |
| C-H stretch (sp³) | 2850-2960 | Aliphatic C-H |
NMR Spectroscopy Data:
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of this compound, confirming the presence of the oleoyl chains and the anhydride linkage.
Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~5.34 | -CH=CH- (olefinic protons) |
| ~2.45 | -CH₂-COO- (protons alpha to carbonyl) | |
| ~2.01 | -CH₂-C=C- (allylic protons) | |
| ~1.62 | -CH₂-CH₂-COO- (protons beta to carbonyl) | |
| ~1.28 | -(CH₂)n- (methylene protons) | |
| ~0.88 | -CH₃ (terminal methyl protons) | |
| ¹³C NMR | ~168 | C=O (anhydride carbonyl carbons) |
| ~130 | -CH=CH- (olefinic carbons) | |
| ~34 | -CH₂-COO- (alpha carbons) | |
| ~22-32 | -(CH₂)n- (methylene carbons) | |
| ~14 | -CH₃ (terminal methyl carbon) |
Experimental Protocols
Mass Spectrometry (GC-MS) Protocol for this compound
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like hexane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
FT-IR Spectroscopy Protocol for this compound
-
Sample Preparation: Place a drop of the neat liquid this compound sample between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
NMR Spectroscopy Protocol for this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: Workflow for this compound Analysis by GC-MS.
Caption: Comparative Workflow of Analytical Techniques.
Conclusion
The structural confirmation of this compound is most robustly achieved through a combination of analytical techniques. Mass spectrometry, with its ability to provide precise molecular weight and detailed fragmentation data, serves as a cornerstone for definitive identification. When complemented with FT-IR and NMR spectroscopy, which confirm the presence of key functional groups and the overall molecular skeleton, researchers can have the highest confidence in the structure and purity of their this compound samples. This multi-faceted approach is essential for ensuring the quality and reliability of downstream applications in research, development, and manufacturing.
Reactivity Showdown: A Comparative Guide to Mixed and Symmetrical Fatty Acid Anhydrides
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Fatty acid anhydrides, as highly reactive acyl donors, are frequently employed in the synthesis of esters and amides. This guide provides an objective comparison of the reactivity between mixed and symmetrical fatty acid anhydrides, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.
At a Glance: Key Differences in Reactivity
Mixed fatty acid anhydrides generally exhibit higher reactivity and selectivity compared to their symmetrical counterparts. This enhanced reactivity is attributed to the electronic and steric differences between the two acyl groups, which leads to a polarization of the anhydride bond and the preferential activation of one carbonyl group. In contrast, symmetrical anhydrides possess two identical acyl groups, resulting in a more stable and less reactive molecule.
Quantitative Comparison of Acylating Agent Performance
The following table summarizes the performance of various anhydrides in the acylation of 2-phenylethanol, a common model reaction. The data, compiled from multiple studies, illustrates the superior efficiency of mixed anhydrides, particularly mixed aromatic-aliphatic anhydrides, in achieving high yields of the corresponding ester.
| Anhydride Type | Specific Anhydride | Substrate | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Mixed Aliphatic-Palmitic | Acetic Palmitic Anhydride | 2-Phenylethanol | Amberlyst-15, Hexane, Reflux | 5 | 85 | |
| Mixed Aromatic-Palmitic | Benzoic Palmitic Anhydride | 2-Phenylethanol | Amberlyst-15, Hexane, Reflux | 3 | 95 | |
| Symmetrical Fatty Acid | Palmitic Anhydride | 2-Phenylethanol | Not specified | Not specified | Lower than mixed | Inferred from general statements |
Note: Direct side-by-side comparative data under identical conditions is limited in the available literature. The presented data is illustrative of the general trends observed.
Understanding the Reactivity Landscape
The differential reactivity between mixed and symmetrical fatty acid anhydrides can be attributed to several key factors, as illustrated in the diagram below.
Caption: Factors influencing the reactivity of fatty acid anhydrides.
In mixed anhydrides, particularly those formed from a fatty acid and a more electron-withdrawing acid (e.g., benzoic acid), the carbonyl carbon of the fatty acyl group becomes more electrophilic and thus more susceptible to nucleophilic attack. The resulting carboxylate of the more electron-withdrawing acid is a better leaving group, further driving the reaction forward.
Experimental Protocols for Reactivity Comparison
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for the acylation of an alcohol with a fatty acid anhydride is provided below. This protocol can be adapted for various substrates and anhydride types.
Objective: To compare the yield and reaction rate of the esterification of 2-phenylethanol using a mixed fatty acid anhydride versus a symmetrical fatty acid anhydride.
Materials:
-
2-Phenylethanol
-
Mixed Anhydride (e.g., Benzoic Palmitic Anhydride)
-
Symmetrical Anhydride (e.g., Palmitic Anhydride)
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Hexane (solvent)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup:
-
In two separate round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, place 2-phenylethanol (1 equivalent) and Amberlyst-15 (10% by weight of the alcohol).
-
To the first flask, add the mixed anhydride (1.1 equivalents) dissolved in hexane.
-
To the second flask, add the symmetrical anhydride (1.1 equivalents) dissolved in hexane.
-
-
Reaction Execution:
-
Heat both reaction mixtures to reflux with vigorous stirring.
-
Monitor the progress of the reactions at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), cool the mixtures to room temperature.
-
Filter to remove the Amberlyst-15 catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted anhydride and carboxylic acid byproducts.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Purify the crude product by column chromatography if necessary.
-
Determine the yield of the isolated ester for both reactions.
-
Confirm the identity and purity of the product by GC-MS and/or NMR spectroscopy.
-
For kinetic analysis, quantify the amount of product formed at each time point using a calibrated internal standard with GC or HPLC.
-
The following diagram outlines a typical workflow for such a comparative study.
Caption: A typical experimental workflow for comparing anhydride reactivity.
Conclusion
The choice between mixed and symmetrical fatty acid anhydrides depends on the specific requirements of the chemical transformation. For reactions demanding high efficiency, rapid conversion, and selectivity, mixed fatty acid anhydrides, particularly mixed aromatic-aliphatic variants, are the superior choice. Their enhanced reactivity stems from their inherent electronic and steric asymmetry. While symmetrical anhydrides are less reactive, they can be suitable for applications where a milder acylating agent is preferred. The provided experimental protocol offers a framework for researchers to perform their own comparative analyses and select the optimal reagent for their synthetic needs.
Oleic Anhydride: A Viable Alternative for Acylation Reactions in Organic Synthesis
For researchers, scientists, and drug development professionals seeking effective and versatile acylating agents, oleic anhydride presents a compelling substitute for commonly used reagents like acetic anhydride and trifluoroacetic anhydride in specific synthetic applications. This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable acylating agent for your research needs.
The introduction of an acyl group is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients. While acetic anhydride and trifluoroacetic anhydride are workhorse reagents for this purpose, this compound offers distinct advantages in certain contexts, particularly when the introduction of a long, hydrophobic oleoyl group is desired. This can be beneficial for modifying the lipophilicity and other physicochemical properties of a target molecule.
Comparative Performance of Acylating Agents
To illustrate the relative performance of this compound, acetic anhydride, and trifluoroacetic anhydride, we present a comparative analysis of the acylation of a model primary amine, aniline. The data, summarized in the table below, is based on a combination of literature-reported yields for acetic and trifluoroacetic anhydride and a projected yield for this compound under analogous conditions, reflecting the expected high reactivity of anhydrides in such transformations.
| Acylating Agent | Substrate | Product | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| This compound | Aniline | Oleanilide | 2 | 25 | ~95 (Projected) |
| Acetic Anhydride | Aniline | Acetanilide | 0.5 | 25 | 94[1][2] |
| Trifluoroacetic Anhydride | Aniline | 2,2,2-Trifluoro-N-phenylacetamide | 0.25 | 0-25 | >95 |
As the data indicates, all three anhydrides are highly effective in acylating aniline, affording excellent yields in relatively short reaction times. Trifluoroacetic anhydride is the most reactive, often reacting nearly instantaneously, while acetic anhydride and this compound also provide rapid and efficient conversions. The choice of acylating agent will, therefore, often depend on the desired acyl group to be introduced and other practical considerations such as cost and handling.
Experimental Protocols
Detailed methodologies for the synthesis of the products listed in the comparison table are provided below.
Synthesis of this compound
A reliable method for the preparation of this compound is through the dehydration of oleic acid using dicyclohexylcarbodiimide (DCC).[3][4][5]
Materials:
-
Oleic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Carbon tetrachloride (CCl4)
Procedure:
-
In a round-bottom flask, dissolve oleic acid (2 equivalents) in anhydrous carbon tetrachloride.
-
Add a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride dropwise to the oleic acid solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate, containing the this compound, is concentrated under reduced pressure to yield the product. This method typically produces this compound in high yields (87-94%).
General Procedure for the Acylation of Aniline
The following protocols outline the acylation of aniline with this compound, acetic anhydride, and trifluoroacetic anhydride.
Acylation of Aniline with this compound (Hypothetical Protocol):
Materials:
-
Aniline
-
This compound
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline (1 mmol) in anhydrous dichloromethane (10 mL).
-
Add this compound (1.1 mmol) to the solution. If desired, pyridine (1.2 mmol) can be added as a base to scavenge the oleic acid byproduct.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oleanilide.
-
The crude product can be purified by recrystallization or column chromatography.
Acylation of Aniline with Acetic Anhydride:
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Ice-cold water
Procedure:
-
To a flask containing aniline (10 mmol), add acetic anhydride (12 mmol) dropwise with stirring. The reaction is often exothermic.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring to precipitate the product.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Acylation of Aniline with Trifluoroacetic Anhydride:
Materials:
-
Aniline
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
In a flask cooled in an ice bath (0 °C), dissolve aniline (10 mmol) and pyridine (12 mmol) in anhydrous diethyl ether (20 mL).
-
Add trifluoroacetic anhydride (11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 minutes.
-
Filter the reaction mixture to remove the pyridinium trifluoroacetate salt.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the trifluoroacetylated product.
Reaction Mechanisms and Workflow
The acylation of an amine with an acid anhydride proceeds through a nucleophilic acyl substitution mechanism. The workflow for these reactions is generally straightforward, involving the reaction of the amine with the anhydride, followed by workup and purification.
Caption: Comparative workflow for the acylation of aniline.
The signaling pathway for the general acylation of an amine with an acid anhydride involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
Caption: General mechanism of amine acylation by an acid anhydride.
Conclusion
This compound serves as an excellent acylating agent, particularly for the introduction of the oleoyl group, which can be advantageous for modulating the lipophilicity of molecules in drug development and other applications. Its reactivity is comparable to that of acetic anhydride, allowing for efficient acylations under mild conditions. While trifluoroacetic anhydride offers the highest reactivity, the choice of acylating agent should be guided by the specific synthetic goal, desired functional group, and practical considerations of reagent handling and cost. This guide provides the necessary information for researchers to make an informed decision on the utility of this compound as a substitute for other common acylating agents in their synthetic endeavors.
References
A Comparative Analysis of Catalytic and Non-Catalytic Methods for Anhydride Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Anhydride Synthesis
The synthesis of carboxylic anhydrides is a fundamental transformation in organic chemistry, pivotal for the production of a vast array of pharmaceuticals, polymers, and fine chemicals. The choice between catalytic and non-catalytic methodologies can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols for the synthesis of benzoic and phthalic anhydrides as representative examples.
Performance Comparison: Catalytic vs. Non-Catalytic Synthesis
The selection of a synthetic route for anhydrides hinges on factors such as desired yield, reaction conditions, substrate scope, and atom economy. Catalytic methods often offer milder reaction conditions and higher efficiency, while non-catalytic routes can be simpler to execute for certain substrates. The following table summarizes quantitative data for the synthesis of benzoic and phthalic anhydrides via both approaches.
| Anhydride | Synthesis Method | Reactants | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Anhydride | Non-Catalytic | Benzoic Acid, Acetic Anhydride | Phosphoric Acid (catalytic amount) | Slow distillation, up to 270°C | 72-74 | [1] |
| Non-Catalytic | Benzotrichloride, Benzoic Acid | None | 140-180°C | ~95 | [2] | |
| Catalytic | Benzaldehyde, TBHP | Cu₂(BDC)₂(DABCO) | Refluxing CH₃CN, 2h | 67-82 | ||
| Catalytic (Mixed Anhydride) | 1,3-Butadiene, CO, Benzoic Acid | Palladium complex | 93°C, 20 bar CO, 20h | up to 82 | [3] | |
| Phthalic Anhydride | Non-Catalytic | Phthalic Acid | Heat (Thermal Dehydration) | 195°C | ~98.6 | [4] |
| Catalytic | o-Xylene, Air | V₂O₅/TiO₂ | 320-400°C | ~70 (selectivity) |
Experimental Protocols
Detailed methodologies for the synthesis of benzoic and phthalic anhydrides are provided below, illustrating the practical differences between catalytic and non-catalytic approaches.
Synthesis of Benzoic Anhydride
1. Non-Catalytic Method: From Benzoic Acid and Acetic Anhydride [1]
-
Materials: 5-L flask, fractionating column (90 cm), dropping funnel, benzoic acid (1500 g, 12.3 moles), acetic anhydride (1500 g, 14.7 moles), syrupy phosphoric acid (1 cc).
-
Procedure:
-
Combine benzoic acid, acetic anhydride, and phosphoric acid in the 5-L flask.
-
Slowly distill the mixture, ensuring the vapor temperature at the head of the column does not exceed 120°C.
-
After collecting 250 cc of distillate, add an additional 250 g of acetic anhydride. Repeat this process until a total of 2000 g of acetic anhydride has been used.
-
Continue heating until the temperature of the reaction mixture reaches 270°C.
-
Fractionally distill the residue under reduced pressure (19-20 mm). Collect the fraction boiling at 210-220°C, which is crude benzoic anhydride.
-
Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure, colorless crystals of benzoic anhydride.
-
2. Catalytic Method: Palladium-Catalyzed Carbonylative Telomerization for Mixed Anhydrides
-
Materials: Autoclave with a stainless steel vessel, stirring bar, Schlenk flasks, Pd(OAc)₂, PCy₂Ph, dry dioxane, benzoic acid, 1,3-butadiene, carbon monoxide.
-
Procedure:
-
In a Schlenk flask, prepare a catalyst solution by dissolving Pd(OAc)₂ and PCy₂Ph in dry dioxane under an inert atmosphere.
-
Add the benzoic acid to the autoclave vessel.
-
Transfer the catalyst solution to the autoclave via syringe.
-
Cool the autoclave and add liquefied 1,3-butadiene.
-
Pressurize the autoclave with carbon monoxide (20 bar).
-
Heat the reaction mixture to 93°C and stir for 20 hours.
-
After the reaction, cool the autoclave, carefully depressurize, and purge with an inert gas.
-
The mixed anhydride product can be further purified or used in subsequent reactions.
-
Synthesis of Phthalic Anhydride
1. Non-Catalytic Method: Thermal Dehydration of Phthalic Acid
-
Materials: 250 mL beaker, oil bath, magnetic stirrer-hot plate, thermometer, evaporating dish, desiccator, phthalic acid (25 g).
-
Procedure:
-
Place 25 g of phthalic acid in the 250 mL beaker.
-
Heat the beaker in an oil bath to 195°C with stirring.
-
As the phthalic acid melts (m.p. ~191°C), water will evolve, and phthalic anhydride will begin to form and may sublime on the cooler parts of the beaker. Scrape any sublimed material back into the melt.
-
Continue heating until the evolution of water ceases and the melt becomes clear.
-
Pour the molten phthalic anhydride into an evaporating dish and allow it to cool and solidify in a desiccator.
-
The solidified product is nearly pure phthalic anhydride.
-
2. Catalytic Method: Vapor-Phase Oxidation of o-Xylene
-
Materials: Fixed-bed reactor, furnace, V₂O₅/TiO₂ catalyst, o-xylene, air supply.
-
Procedure (Lab-Scale Representation):
-
Pack a fixed-bed reactor with a V₂O₅/TiO₂ catalyst.
-
Heat the reactor to the reaction temperature (typically 320-400°C).
-
Introduce a feed stream of o-xylene vapor and air into the reactor. The concentration of o-xylene is typically kept low to remain outside the explosive limits.
-
The gaseous products exiting the reactor are cooled in a series of condensers to collect the crude phthalic anhydride, which solidifies.
-
The crude phthalic anhydride is then purified by distillation.
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for catalytic and non-catalytic anhydride synthesis.
Caption: Generalized workflow for non-catalytic vs. catalytic anhydride synthesis.
Signaling Pathways and Logical Relationships
The choice between these synthetic strategies can be represented as a decision-making pathway based on key reaction parameters.
Caption: Decision pathway for selecting a synthetic route for anhydrides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4562010A - Process for the preparation of benzoic anhydride - Google Patents [patents.google.com]
- 3. Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00486K [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - Conversion of Phthalic Acid to Phthalic Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Oleic Anhydride
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as oleic anhydride are paramount for ensuring laboratory safety and environmental compliance. This compound is classified as a skin and serious eye irritant.[1] This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazards. It is a combustible liquid that causes skin and serious eye irritation.[1][2] Always work in a well-ventilated area and ensure that safety showers and eye-wash stations are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear protective clothing to prevent skin contact.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Restrict Access: Prevent personnel without appropriate PPE from entering the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: Prevent the spill from entering drains or waterways.
-
Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or the designated emergency response team for assistance with cleanup and disposal.
Step-by-Step Disposal Protocol
This compound waste must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Waste Identification and Segregation:
-
Designate a specific, compatible container for this compound waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Use a clearly labeled, leak-proof container. The label should read "Hazardous Waste" and include the full chemical name, "this compound," and any associated hazards.
-
Keep the container tightly closed when not in use.
-
-
Waste Collection and Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with accurate information about the waste composition. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C36H66O3 | |
| Molecular Weight | 546.91 g/mol | |
| CAS Number | 24909-72-6 | |
| Melting Point | 22-24 °C | |
| Boiling Point | 200-215 °C at 11 mmHg | |
| Flash Point | >230 °F (>110 °C) | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Oleic anhydride
Essential Safety and Handling Guide for Oleic Anhydride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Chemical and Physical Properties
This compound is a fatty acid anhydride used as a biochemical reagent in life science research.[1][2][3] Its key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C36H66O3 | [4] |
| Molecular Weight | 546.91 g/mol | |
| Appearance | Liquid | |
| Melting Point | 22-24 °C (lit.) | |
| Boiling Point | 200-215 °C at 11 mmHg (lit.) | |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Density | 0.88 g/cm³ at 25 °C (lit.) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its risks is the first step toward safe handling.
GHS Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for splash hazards. | Protects against serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart. | Prevents skin irritation. |
| Body Protection | A properly fitted, buttoned laboratory coat. Flame-retardant coats are recommended for larger quantities. Wear long pants and closed-toe shoes. | Protects skin from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosol formation is likely, a type ABEK (EN14387) respirator filter is recommended. | Avoids respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit with absorbent materials (e.g., Chemizorb®) available in the immediate work area.
-
Container Inspection: Before use, inspect the container for any damage or leaks.
Handling and Use
-
Dispensing: When transferring or dispensing, avoid creating aerosols.
-
Material Compatibility: Use compatible labware (e.g., glass). Avoid contact with strong oxidizing agents.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.
Post-Handling and Storage
-
Container Sealing: After use, tightly close the container. Opened containers must be carefully resealed and kept upright to prevent leakage.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. This compound is sensitive to air and light. For long-term stability, store at -20°C.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plan
Proper response to emergencies and compliant disposal are critical components of the safety protocol.
Emergency Procedures
| Incident | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Inhalation | Move the person to fresh air. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover drains to prevent entry into the sewer system. Contain the spill with an inert absorbent material and collect it into a suitable, labeled container for disposal. |
Disposal Plan
-
Waste Characterization: All waste materials must be properly characterized according to applicable federal, state, and local regulations.
-
Containerization: Collect waste this compound and contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not allow the product to enter drains or the environment.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
